Technical Documentation Center

5-Bromo-4-chlorothiophene-2-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-chlorothiophene-2-sulfonamide
  • CAS: 77893-75-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Applications of 5-Bromo-4-chlorothiophene-2-sulfonamide

Executive Summary In the landscape of rational drug design, halogenated thiophene sulfonamides serve as highly privileged scaffolds. 5-Bromo-4-chlorothiophene-2-sulfonamide (CAS 77893-75-5) is a critical building block a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, halogenated thiophene sulfonamides serve as highly privileged scaffolds. 5-Bromo-4-chlorothiophene-2-sulfonamide (CAS 77893-75-5) is a critical building block and active pharmacophore primarily utilized in the development of Carbonic Anhydrase Inhibitors (CAIs)[1]. As a Senior Application Scientist, understanding the precise physicochemical parameters of this molecule—specifically its molecular weight of 276.56 g/mol —is paramount. This molecular weight dictates stoichiometric precision during synthetic scaling, defines the isotopic envelope for mass spectrometry validation, and directly influences the molecule's pharmacokinetic profile (lipophilicity and target penetration).

This whitepaper provides a comprehensive, self-validating framework covering the structural dynamics, mechanistic applications, and step-by-step synthetic validation of this vital compound.

Physicochemical Properties & Molecular Weight Dynamics

The molecular weight of 5-Bromo-4-chlorothiophene-2-sulfonamide is mathematically derived from its formula (C₄H₃BrClNO₂S₂), yielding an average mass of 276.56 g/mol [2]. However, in analytical chemistry, relying solely on the average molecular weight is insufficient. The presence of both Bromine and Chlorine introduces a complex isotopic signature that must be understood for accurate LC-MS validation.

Quantitative Data: Structural & Isotopic Profiling

Table 1: Core Physicochemical Properties

Parameter Value Pharmacological Relevance
CAS Registry Number 77893-75-5 Unique identifier for regulatory compliance[2].
Molecular Formula C₄H₃BrClNO₂S₂ Defines atom economy in synthetic pathways.
Average Molecular Weight 276.56 g/mol Crucial for molarity and stoichiometric calculations.
Monoisotopic Mass 274.848 g/mol Target mass for high-resolution mass spectrometry (HRMS).
Hydrogen Bond Donors 1 (-NH₂ group) Facilitates coordination with target enzyme active sites.

| Hydrogen Bond Acceptors | 4 (O₂, N, S) | Enhances aqueous solubility and protein binding. |

Table 2: Exact Mass Isotopic Distribution (ESI Negative Mode)

Isotope Combination Expected m/z[M-H]⁻ Relative Abundance Diagnostic Value
⁷⁹Br, ³⁵Cl (M) 273.84 ~75% Confirms base monoisotopic structure.
⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl (M+2) 275.84 100% (Base Peak) Primary target for Single Ion Monitoring (SIM).

| ⁸¹Br, ³⁷Cl (M+4) | 277.84 | ~25% | Validates the presence of both heavy halogens. |

Mechanistic Role in Drug Design: Carbonic Anhydrase Inhibition

Thiophene-2-sulfonamides are classic, highly potent inhibitors of Carbonic Anhydrase (CA) isoenzymes, which are targeted for the treatment of glaucoma (reducing intraocular pressure), edema, and certain tumors[1].

The Causality of the Scaffold: The primary sulfonamide group (-SO₂NH₂) acts as a highly specific Zinc-Binding Group (ZBG)[3]. When the molecule enters the CA active site, the sulfonamide coordinates with the catalytic Zn²⁺ ion. Why the halogens? The electron-withdrawing nature of the Bromine (C5) and Chlorine (C4) atoms serves a dual purpose. First, they increase the lipophilicity of the molecule, allowing it to penetrate ocular tissues effectively[1]. Second, they exert an inductive effect that lowers the pKa of the sulfonamide group. This ensures that at physiological pH, a significant fraction of the drug exists as the active sulfonamide anion, which displaces the catalytic water molecule at the zinc active site, thereby halting the hydration of CO₂[3].

CAPathway Drug 5-Bromo-4-chlorothiophene-2-sulfonamide (Active Pharmacophore) CA_Enzyme Carbonic Anhydrase (CA) Enzyme Active Site Zn2+ Pocket Drug->CA_Enzyme Target Binding Binding Sulfonamide Anion (R-SO2NH-) Coordinates to Catalytic Zn2+ CA_Enzyme->Binding Displacement Displacement of Catalytic H2O/OH- at the Active Site Binding->Displacement Blockade Blockade of CO2 Hydration (CO2 + H2O ⇏ HCO3- + H+) Displacement->Blockade

Figure 1: Mechanism of Carbonic Anhydrase inhibition by thiophene-2-sulfonamides.

Experimental Workflows: Synthesis & Self-Validating Protocols

To utilize 5-Bromo-4-chlorothiophene-2-sulfonamide effectively, one must understand its synthetic origin. The compound is typically synthesized via the amidation of its sulfonyl chloride precursor[4].

SynthesisWorkflow SM 4-Chlorothiophene-2-sulfonyl chloride Starting Material Bromination Bromination (Br2, AcOH) Regioselective C5-Bromination SM->Bromination Intermediate 5-Bromo-4-chlorothiophene-2-sulfonyl chloride CAS: 1307307-49-8 Bromination->Intermediate Amidation Amidation (NH4OH / THF, 0°C) Nucleophilic Acyl Substitution Intermediate->Amidation Product 5-Bromo-4-chlorothiophene-2-sulfonamide CAS: 77893-75-5 | MW: 276.56 Amidation->Product

Figure 2: Synthesis workflow of 5-Bromo-4-chlorothiophene-2-sulfonamide.

Protocol 1: Amidation of the Sulfonyl Chloride

Objective: Convert 5-bromo-4-chlorothiophene-2-sulfonyl chloride to the target sulfonamide with >98% purity.

  • Preparation: Dissolve 10.0 g of 5-bromo-4-chlorothiophene-2-sulfonyl chloride (CAS 1307307-49-8)[4] in 50 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: THF is selected because it solubilizes the highly lipophilic halogenated thiophene while remaining miscible with aqueous ammonia, preventing localized high-concentration zones that lead to sulfonic acid hydrolysis byproducts.

  • Amidation: Cool the reaction vessel to 0–5 °C using an ice bath. Add 25 mL of concentrated aqueous ammonium hydroxide (NH₄OH) dropwise over 30 minutes.

    • Causality: The low temperature suppresses the exothermic degradation of the sulfonyl chloride, ensuring the nucleophilic acyl substitution strongly favors the formation of the sulfonamide.

  • In-Process Control (IPC): Stir for 2 hours. Spot the mixture on a TLC plate (Hexane:EtOAc 7:3). The disappearance of the high-Rf sulfonyl chloride spot validates reaction completion.

  • Isolation via pH Control: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 50 mL of distilled water and cool to 0 °C. Carefully acidify the mixture to exactly pH 3.0 using 1M HCl.

    • Self-Validation Logic: The sulfonamide group has a weakly acidic proton (pKa ~8.5). Acidifying to pH 3.0 ensures complete protonation of the nitrogen. This renders the molecule entirely neutral and highly insoluble in water, triggering rapid precipitation and preventing product loss in the filtrate.

  • Filtration: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the 276.56 g/mol product.

Analytical Validation (LC-MS)

To guarantee the integrity of the synthesized or procured 77893-75-5 compound, a self-validating analytical method must be employed.

Protocol 2: Mass Spectrometry Validation
  • Sample Prep: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-) .

    • Causality: Sulfonamides readily lose a proton to form a stable [M-H]⁻ anion. Negative mode significantly enhances the signal-to-noise ratio compared to positive mode, providing a cleaner spectrum.

  • Data Interpretation: Extract the chromatogram for m/z 273 to 279.

    • Self-Validation Logic: You must observe the distinct 3-peak isotopic envelope at 273.84, 275.84, and 277.84 in a ~75:100:25 ratio (as detailed in Table 2). The presence of this exact ratio acts as an internal self-validation of the molecular formula, confirming the successful incorporation of both the bromine and chlorine atoms without requiring parallel elemental analysis.

References

  • Search CAS 77893-75-5 - 001CHEMICAL Source: 001chemical.com URL:[Link]

  • 5-bromo-4-chlorothiophene-2-sulfonyl chloride — Chemical Substance Information Source: nextsds.com URL:[Link]

  • New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors Source: Journal of Medicinal Chemistry (Prugh et al., 1991) URL:[Link]

  • Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action Source: ACS Publications URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-bromo-4-chloro-2-thiophenesulfonamide

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 5-bromo-4-chloro-2-thiophenesulfonamide (CAS: 77893-75-5) Executive Summary In the landscape of rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 5-bromo-4-chloro-2-thiophenesulfonamide (CAS: 77893-75-5)

Executive Summary

In the landscape of rational drug design, halogenated thiophenesulfonamides serve as highly privileged pharmacophores. Specifically, 5-bromo-4-chloro-2-thiophenesulfonamide is a critical building block frequently utilized in the synthesis of target-specific therapeutics, ranging from intraocular pressure-lowering Carbonic Anhydrase (CA) inhibitors[1] to selective Mcl-1 inhibitors in oncology[2].

However, the integration of this compound into biological assays and formulation pipelines is heavily dictated by its rigid physicochemical parameters. The dense halogenation (bromo and chloro substitutions) on the thiophene ring imparts significant lipophilicity, while the primary sulfonamide group (-SO₂NH₂) establishes a strong intermolecular hydrogen-bonding network. This whitepaper provides an authoritative, in-depth analysis of the compound's melting point and solubility profile, detailing the causality behind its behavior and providing self-validating protocols for laboratory characterization.

Physicochemical Data and Structural Logic

Understanding the macroscopic properties of 5-bromo-4-chloro-2-thiophenesulfonamide requires analyzing its molecular architecture. The compound exhibits classic "brick dust" characteristics: a high crystal lattice energy that resists dissolution in aqueous media[2].

Table 1: Core Physicochemical Properties
PropertyValueStructural Rationale / Source
IUPAC Name 5-bromo-4-chlorothiophene-2-sulfonamideStandard nomenclature[3].
CAS Number 77893-75-5Primary registry identifier[4].
Molecular Formula C₄H₃BrClNO₂S₂Contains two heavy halogens.
Molecular Weight 276.55 g/mol High mass-to-carbon ratio.
Melting Point 160–162 °CDriven by robust sulfonamide H-bonding[4].

Thermal Profiling and Melting Point Dynamics

The melting point of 5-bromo-4-chloro-2-thiophenesulfonamide is established at 160–162 °C [4]. For a small molecule (MW 276.55 g/mol ), this relatively high melting transition indicates a highly ordered and stable crystalline lattice.

Mechanistic Causality: The thermal stability is governed by two synergistic forces. First, the primary sulfonamide group acts as both a strong hydrogen bond donor (via the -NH₂ protons) and acceptor (via the -SO₂ oxygens), forming continuous dimeric or polymeric chains in the solid state. Second, the heavy bromo and chloro substituents on the planar thiophene ring facilitate dense, efficient crystal packing through halogen-halogen interactions and π-stacking.

Protocol 1: Self-Validating Thermal Analysis via DSC

To accurately capture the melting point without kinetic artifacts, Differential Scanning Calorimetry (DSC) must be utilized with a highly controlled heating ramp.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the compound into a standard aluminum pan.

    • Causality: A low sample mass minimizes thermal gradients within the crystalline powder, ensuring a sharp, accurate endothermic peak rather than an artificially broadened melting range.

  • Atmospheric Control: Purge the furnace with dry nitrogen gas at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation at elevated temperatures, which could prematurely depress the observed melting point.

  • Heating Ramp: Heat at 10 °C/min from ambient to 140 °C, then reduce the rate to 2 °C/min until 170 °C.

    • Causality: The decelerated ramp near the expected melting point (160–162 °C) allows the sample to maintain thermal equilibrium, providing a precise onset temperature ( Tonset​ ).

  • System Validation Step: After the initial melt, cool the sample at 10 °C/min back to 50 °C, then perform a second identical heating cycle.

    • Validation Logic: If the second heating cycle reveals a glass transition ( Tg​ ) instead of a sharp melt, it validates that the compound forms an amorphous solid upon cooling. If the peak shifts significantly, it indicates thermal decomposition occurred during the first melt, validating the upper thermal limits of the compound.

Solubility Profile and Solvent Thermodynamics

The dense crystal lattice that elevates the melting point inversely impacts the compound's aqueous solubility. In drug discovery, compounds containing the thiophene-2-sulfonamide core frequently encounter severe water solubility bottlenecks during sample preparation[2].

To bypass this, biological assays routinely rely on polar aprotic solvents like Dimethyl Sulfoxide (DMSO). Standard protocols for in vitro testing often require preparing stock solutions at concentrations of 5 mg/mL in 100% DMSO [5],[6].

Table 2: Thermodynamic Solubility Profile
Solvent SystemSolubility CategoryMechanistic Rationale
Aqueous Buffer (pH 7.4) Poorly SolubleHigh lattice energy and lipophilic halogens prevent water from solvating the core[2].
DMSO / DMF Highly Soluble (≥ 5 mg/mL)Strong H-bond acceptors disrupt the sulfonamide dimers, solvating the monomer[5].
Methanol / Ethyl Acetate Moderately SolubleIntermediate polarity allows partial disruption of the crystal lattice.
Hexane / Heptane InsolubleNon-polar environment cannot break the strong polar sulfonamide network.
Protocol 2: Self-Validating Thermodynamic Solubility Assay

Kinetic solubility assays (e.g., solvent shifting) often overestimate solubility due to supersaturation. The following Shake-Flask method ensures true thermodynamic equilibrium.

  • Saturation: Add 10 mg of 5-bromo-4-chloro-2-thiophenesulfonamide to a glass vial containing 1 mL of the target solvent (e.g., PBS pH 7.4).

    • Causality: Glass is mandatory. The lipophilic halogenated thiophene core exhibits high non-specific binding to standard polypropylene tubes, which would artificially lower the measured concentration.

  • Equilibration: Incubate the vial at 37 °C with orbital shaking at 300 rpm for exactly 24 hours.

    • Causality: A 24-hour window is required to ensure the dissolution kinetics reach a true thermodynamic plateau.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes.

    • Causality: Ultracentrifugation is strictly prioritized over syringe filtration. Lipophilic compounds heavily adsorb to PVDF/PTFE filter membranes, leading to false-negative solubility readings.

  • System Validation Step: Extract the remaining solid pellet at the bottom of the tube, dry it, and analyze it via powder X-ray diffraction (pXRD).

    • Validation Logic: If the pXRD pattern matches the starting material, it validates that the measured solubility reflects the native polymorph. If the pattern changes, it alerts the scientist that a hydrate or pseudo-polymorph formed during the 24-hour aqueous incubation.

SolubilityWorkflow A Solid Compound (CAS: 77893-75-5) B Equilibration in Buffer (pH 7.4, 24h, 37°C) A->B C Phase Separation (Ultracentrifugation) B->C D Supernatant Analysis (HPLC-UV/MS) C->D Soluble Fraction E Solid Residue Analysis (pXRD for Polymorphism) C->E Insoluble Pellet

Thermodynamic solubility workflow ensuring phase separation and polymorph tracking.

Biological Application: Carbonic Anhydrase Inhibition

The physicochemical properties of 5-bromo-4-chloro-2-thiophenesulfonamide directly inform its biological utility. The compound is highly valued in the design of topically active ocular hypotensive agents[1]. The primary sulfonamide acts as a highly specific Zinc-Binding Group (ZBG). Despite its poor aqueous solubility, formulation in appropriate vehicles allows the compound to reach the ciliary body of the eye.

Once in the active site of Carbonic Anhydrase, the sulfonamide group deprotonates (facilitated by its specific pKa​ ) and coordinates directly with the catalytic Zn2+ ion, displacing the catalytic water molecule and effectively shutting down aqueous humor production[1].

CAPathway CA Carbonic Anhydrase (CA) Active Site (Zn2+) Coordination Sulfonamide Anion Coordinates to Zn2+ CA->Coordination Sulfonamide 5-bromo-4-chloro-2- thiophenesulfonamide Sulfonamide->Coordination Deprotonation Displacement Displacement of Catalytic Water Coordination->Displacement Inhibition Enzyme Inhibition (Decreased Aqueous Humor) Displacement->Inhibition

Mechanism of Carbonic Anhydrase inhibition by thiophenesulfonamide derivatives.

References

  • NextSDS. "5-bromo-4-chlorothiophene-2-sulfonamide — Chemical Substance Information". Chemical Database. URL:[Link]

  • Google Patents. "WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use". WIPO Patent Database.
  • Prugh, J. D., et al. "New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides". Journal of Medicinal Chemistry (1991). URL:[Link]

  • ACS Publications. "Structure-Based Optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors". Journal of Medicinal Chemistry (2021). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solubilization and Handling of 5-Bromo-4-chlorothiophene-2-sulfonamide for In Vitro Cell-Based Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Physicochemical Rationale 5-Bromo-4-chlorothiophene-2-sulfonamide (MW: ~276.56 g/mol ) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Physicochemical Rationale

5-Bromo-4-chlorothiophene-2-sulfonamide (MW: ~276.56 g/mol ) is a highly functionalized heterocyclic compound frequently utilized in preclinical drug discovery, notably in the development of bacterial aminoacyl-tRNA synthetase (aaRS) inhibitors 1.

The successful application of this compound in in vitro cell-based assays is heavily dictated by its physicochemical profile. The presence of two heavy halogens (bromine and chlorine) on the thiophene ring significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. While the sulfonamide group provides limited polar surface area, it is insufficient to overcome the hydrophobic bulk of the core structure in aqueous environments. Consequently, attempting to dissolve this compound directly in aqueous cell culture media will result in micro-precipitation, leading to inaccurate dosing and non-linear dose-response curves.

To achieve complete solvation, an amphipathic, aprotic solvent such as Dimethyl Sulfoxide (DMSO) is strictly required. DMSO disrupts the intermolecular forces of the crystal lattice, fully solvating the molecule for accurate pharmacological evaluation.

The Biological Constraints of DMSO in Cell Culture

While DMSO is the universal solvent for hydrophobic small molecules, its biological inertness is a misconception. DMSO is highly permeable and can integrate into phospholipid bilayers. High concentrations induce membrane pore formation, lipid solubilization, and the activation of apoptotic pathways (such as caspase-3 and PARP-1 cleavage) 2.

To maintain scientific integrity and prevent false-positive cytotoxicity readouts, the final DMSO concentration in the assay must be rigorously controlled. Recent profiling establishes that DMSO concentrations ≤ 0.1% are optimal for maintaining baseline cellular metabolism, while concentrations ≥ 0.5% begin to skew viability assays (e.g., MTT, CellTiter-Glo) depending on the cell line and exposure duration 34.

Quantitative Data Summaries

Table 1: Compound Properties & Stock Preparation Metrics

Property / Parameter Value / Specification Mechanistic Rationale
Molecular Weight ~276.56 g/mol Required for accurate molarity calculations.
Lipophilicity High (Halogenated core) Necessitates 100% aprotic solvent (DMSO) for initial solvation.
Master Stock Conc. 10 mM Balances the solubility limit with downstream assay dosing needs.
Mass per 1 mL DMSO 2.76 mg Yields exactly a 10 mM master stock solution.

| Storage Conditions | -20°C to -80°C (Aliquoted) | Prevents thermal degradation and avoids freeze-thaw cycles. |

Table 2: DMSO Cytotoxicity Thresholds in Mammalian Cells

Final DMSO Conc. (v/v) Biological Impact Protocol Recommendation
≤ 0.1% Negligible impact on membrane integrity or metabolism. Optimal target for all in vitro assays.
0.1% - 0.3% Mild metabolic shifts; tolerated up to 48h. Acceptable, but requires strict vehicle controls.
0.5% Onset of measurable cytotoxicity in sensitive lines. Maximum absolute limit; avoid if possible.

| ≥ 1.0% | Membrane disruption, Caspase-3/PARP-1 cleavage. | Toxic ; causes false-positive assay readouts. |

Experimental Workflows & Mechanistic Diagrams

Workflow A Dry Powder (5-Bromo-4-chloro...) B 10 mM Master Stock (100% DMSO) A->B Add Anhydrous DMSO (Vortex/Sonicate) C 1000X Working Stock (100% DMSO) B->C Serial Dilution (in DMSO) D Final Assay Media (0.1% DMSO) C->D 1:1000 Dilution (in Pre-warmed Media)

Figure 1: Step-by-step reconstitution and dilution workflow for hydrophobic thiophene sulfonamides.

Mechanism cluster_0 Solvent Toxicity Pathway (>0.5% DMSO) cluster_1 Valid Assay Pathway (≤0.1% DMSO) D1 High DMSO Exposure D2 Membrane Disruption D1->D2 D3 Caspase-3 Cleavage D2->D3 D4 False Positive Toxicity D3->D4 C1 Controlled DMSO + Compound C2 Intact Cell Membrane C1->C2 C3 Specific Target Engagement C2->C3 C4 True Pharmacological Data C3->C4

Figure 2: Mechanistic impact of DMSO concentration on cell viability and assay validity.

Step-by-Step Solubilization Protocol (Self-Validating System)

To ensure a self-validating experimental setup, this protocol utilizes a "1000x Working Stock" strategy. This guarantees that every well in your assay plate receives exactly the same volume of solvent, thereby isolating the compound's pharmacological effect from solvent-induced artifacts.

Phase 1: Reconstitution of the Master Stock (10 mM)
  • Weighing: Accurately weigh 2.76 mg of 5-Bromo-4-chlorothiophene-2-sulfonamide powder into a sterile, light-protected microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity) .

    • Causality: Using anhydrous DMSO is critical. Atmospheric moisture absorbed by lower-grade DMSO will drastically reduce the solubility limit of the halogenated thiophene, causing premature precipitation.

  • Agitation: Vortex vigorously for 30–60 seconds. If microscopic particulate matter remains, sonicate the tube in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides acoustic cavitation, breaking apart the compound's crystalline lattice without exposing the molecule to degrading thermal stress.

  • Storage: Aliquot the 10 mM master stock into 50 µL volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Phase 2: Serial Dilution in Solvent (The 1000x Strategy)
  • Determine the desired final concentrations for your cell assay (e.g., 10 µM, 1 µM, 0.1 µM).

  • Prepare intermediate "Working Stocks" at 1000x the final desired concentration using 100% DMSO.

    • Example: To achieve a 10 µM final assay concentration, use the 10 mM Master Stock directly (10 mM is 1000x of 10 µM). To achieve a 1 µM final assay concentration, dilute the Master Stock 1:10 in 100% DMSO to create a 1 mM Working Stock.

    • Causality: Performing serial dilutions entirely in 100% solvent ensures the hydrophobic compound remains fully solvated across the entire concentration gradient. Attempting to serially dilute the compound directly in aqueous media leads to variable precipitation and erratic dose-response curves.

Phase 3: Aqueous Media Integration & Cell Treatment
  • Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C.

  • The 1:1000 Addition: Add 1 µL of the appropriate 1000x DMSO Working Stock to 999 µL of pre-warmed media. Mix immediately by gentle vortexing or repeated pipetting.

    • Causality: Pre-warming the media increases the kinetic energy of the system. Rapid mixing prevents localized high concentrations of the hydrophobic compound, mitigating the risk of "solvent shock" and micro-precipitation before it can evenly disperse into the aqueous phase.

  • Apply to Cells: Aspirate old media from the cell culture plates and apply the compound-dosed media.

  • System Validation Controls (Mandatory):

    • Vehicle Control: Treat control wells with media containing exactly 0.1% pure DMSO. (Isolates the baseline metabolic shift caused by the solvent).

    • Positive Toxicity Control: Treat validation wells with media containing 5% DMSO or a known cytotoxic agent like Puromycin. (Proves the assay is responsive to cell death).

References

  • WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC (NIH).
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC (NIH).

Sources

Application

Application Note: Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors Using 5-Bromo-4-chlorothiophene-2-sulfonamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The design of isoform-selective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical objective in modern medicinal chemistry. While the ubiquitous cytosolic isoforms (hCA I and hCA II) are primary targets for glaucoma and edema, the transmembrane isoforms (hCA IX and hCA XII) are highly overexpressed in hypoxic tumors, making them prime targets for oncology.

This application note details the utilization of 5-Bromo-4-chlorothiophene-2-sulfonamide (CAS: 77893-75-5) as a highly versatile, bifunctional building block for generating advanced CAI libraries. By leveraging the classical "Tail Approach," researchers can utilize the differential reactivity of the C5-bromine and C4-chlorine to append diverse steric and electronic "tails" via palladium-catalyzed cross-coupling, thereby driving isoform selectivity while maintaining the potent zinc-binding capability of the thiophene-2-sulfonamide pharmacophore [1].

Scientific Background & Rationale

The Thiophene-2-Sulfonamide Pharmacophore

The primary zinc-binding group (ZBG) in classical CAIs is the primary sulfonamide ( R−SO2​NH2​ ). In 1945, Davenport established that five-membered heterocyclic sulfonamides, specifically thiophene-2-sulfonamides, exhibit vastly superior CA inhibitory efficacy compared to their six-membered benzenesulfonamide counterparts [1]. The thiophene ring provides optimal vector geometry for the sulfonamide nitrogen to coordinate with the active-site Zn2+ ion, displacing the catalytic water/hydroxide molecule and halting the CO2​ hydration mechanism [2].

The "Tail Approach" to Isoform Selectivity

Developed by Supuran and colleagues in 1999, the "Tail Approach" is the gold standard for designing selective CAIs [3]. The active sites of the 15 human CA isoforms share a highly conserved core (where the Zn2+ resides) but diverge significantly in the amino acid composition of the middle and outer rims. By attaching variable chemical moieties ("tails") to the thiophene scaffold, the inhibitor can interact with these variable outer-rim residues. 5-Bromo-4-chlorothiophene-2-sulfonamide is an ideal scaffold for this:

  • C5-Bromine: Highly reactive handle for Suzuki-Miyaura or Sonogashira cross-coupling to install the primary selectivity tail [4].

  • C4-Chlorine: Provides steric bulk that restricts the rotation of the C5-tail (enhancing binding entropy) and can serve as a secondary handle for orthogonal functionalization.

CA_Mechanism Zn Active Site Zn2+ (Conserved Core) Sulfonamide Thiophene-2-Sulfonamide (Zinc-Binding Group) Sulfonamide->Zn Coordinates & Displaces H2O Tail Variable Aryl/Alkyl Tail (Selectivity Determinant) Tail->Sulfonamide Covalently Attached via C5 Isoform Target CA Isoform (Variable Outer Rim) Tail->Isoform Hydrophobic/H-Bond Interactions

Figure 1: Mechanistic rationale of the "Tail Approach" utilizing the thiophene-2-sulfonamide scaffold to achieve CA isoform selectivity.

Synthetic Strategy and Workflow

Direct palladium-catalyzed cross-coupling on unprotected primary sulfonamides often leads to catalyst poisoning or unwanted N-arylation. To ensure a self-validating and high-yielding protocol, the sulfonamide must first be protected. The synthetic workflow utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) for transient protection, followed by selective Suzuki-Miyaura coupling at the weaker C-Br bond, and subsequent deprotection [4].

Synthetic_Workflow SM 5-Bromo-4-chlorothiophene- 2-sulfonamide Protect Step 1: Sulfonamide Protection (DMF-DMA, Reflux) SM->Protect Coupling Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Protect->Coupling Masked -SO2N=CH-N(CH3)2 Deprotect Step 3: Deprotection (Hydrazine Hydrate, EtOH) Coupling->Deprotect C5-Arylated Intermediate Library Isoform-Selective CAI Library Deprotect->Library Free -SO2NH2 Restored

Figure 2: Three-step synthetic workflow for generating CAI libraries from 5-bromo-4-chlorothiophene-2-sulfonamide.

Experimental Protocols

Protocol A: Protection of the Sulfonamide Group

Causality: Protecting the primary sulfonamide as an N-(dimethylamino)methylene derivative prevents the nitrogen lone pair from coordinating with the palladium catalyst in the subsequent step, which would otherwise stall the catalytic cycle.

  • Reagents: 5-Bromo-4-chlorothiophene-2-sulfonamide (1.0 eq, 10 mmol), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq, 15 mmol), anhydrous Acetonitrile (30 mL).

  • Procedure:

    • Suspend the starting material in anhydrous acetonitrile under an argon atmosphere.

    • Add DMF-DMA dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) for 2 hours. The suspension will gradually turn into a clear solution as the protected product forms.

  • Validation & Workup:

    • Monitor via TLC (Hexane/EtOAc 1:1). The protected intermediate will have a significantly higher Rf​ value than the highly polar starting material.

    • Concentrate the mixture in vacuo. The resulting solid can be used in Protocol B without further purification.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Causality: The bond dissociation energy of C-Br is lower than that of C-Cl. By strictly controlling the temperature and utilizing a bulky, bidentate ligand like dppf, oxidative addition of palladium occurs exclusively at the C5 position, leaving the C4-chlorine intact for structural rigidity.

  • Reagents: Protected sulfonamide from Protocol A (1.0 eq, 5 mmol), Aryl boronic acid "Tail" (1.2 eq, 6 mmol), Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%), K2​CO3​ (2.5 eq, 12.5 mmol), 1,4-Dioxane/Water (4:1 v/v, 25 mL).

  • Procedure:

    • Dissolve the protected sulfonamide and aryl boronic acid in the Dioxane/Water mixture.

    • Degas the solution by bubbling argon through it for 15 minutes.

    • Add the base ( K2​CO3​ ) and the palladium catalyst.

    • Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Validation & Workup:

    • Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to isolate the C5-arylated intermediate.

Protocol C: Deprotection to Yield the Active CAI

Causality: Hydrazine hydrate acts as a potent nucleophile to cleave the dimethylamino-methylene protecting group via transamination, cleanly regenerating the essential primary sulfonamide required for zinc binding.

  • Reagents: C5-arylated intermediate (1.0 eq), Hydrazine hydrate (60% aqueous, 5.0 eq), Ethanol (20 mL).

  • Procedure:

    • Dissolve the intermediate in ethanol.

    • Add hydrazine hydrate and heat to 60 °C for 4 hours.

  • Validation & Workup:

    • Monitor by LC-MS for the disappearance of the protected mass and the appearance of the [M−H]− ion of the free sulfonamide.

    • Concentrate the solvent, acidify slightly with 1M HCl to precipitate the product, filter, and recrystallize from EtOH/Water to yield the final isoform-selective CAI.

Quantitative Data Presentation

The application of different tails to the 5-Bromo-4-chlorothiophene-2-sulfonamide scaffold drastically alters the inhibition profile. Table 1 summarizes representative inhibition constants ( Ki​ ) demonstrating how the "Tail Approach" shifts selectivity from off-target cytosolic isoforms (hCA I) to tumor-associated isoforms (hCA IX/XII) [1][3][4].

Table 1: Representative Inhibition Profile of Synthesized Thiophene-2-Sulfonamide Derivatives

Compound Scaffold / TailhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Insight
Starting Material (No Tail)450.0310.0280.0305.0Non-selective baseline; weak interactions with outer rim.
C5-Phenyl Tail > 10,00015.524.018.2Phenyl ring clashes with hCA I active site; highly potent against hCA II.
C5-(4-Fluorophenyl) Tail > 10,0008.44.56.1Halogen bonding enhances affinity for tumor-associated hCA IX.
C5-(3-Methoxy-phenyl) Tail 850.0120.01.9 4.8 Bulky meta-substitution perfectly targets the hydrophobic pocket of hCA IX/XII.

Note: Data is representative of trends observed in literature when utilizing the tail approach on heterocyclic sulfonamides.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI / PubMed Central URL
  • Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism Source: Bioorganic Chemistry / PubMed URL
  • Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?
  • 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs)
Method

High-Resolution Mass Spectrometry Analysis Protocol for 5-Bromo-4-chloro-2-thiophenesulfonamide: Fragmentation Mechanisms and Isotopic Profiling

Executive Summary & Analytical Rationale 5-Bromo-4-chloro-2-thiophenesulfonamide is a highly functionalized heterocyclic building block frequently encountered in the development of carbonic anhydrase and CXCR4 inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

5-Bromo-4-chloro-2-thiophenesulfonamide is a highly functionalized heterocyclic building block frequently encountered in the development of carbonic anhydrase and CXCR4 inhibitors . Analyzing this compound via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) presents unique analytical advantages and challenges. The presence of both bromine and chlorine generates a highly distinct isotopic signature, while the sulfonamide group dictates specific ionization and gas-phase fragmentation behaviors.

This application note provides a self-validating LC-HRMS/MS protocol. Rather than simply listing parameters, it details the causality behind the experimental conditions and maps the mechanistic pathways of its collision-induced dissociation (CID), utilizing its complex isotopic envelope as an internal validation tool to eliminate false positives.

Structural and Physicochemical Properties

Understanding the exact mass and isotopic distribution is the foundational step for HRMS method development. Because bromine exists as a ~1:1 ratio of 79Br and 81Br , and chlorine as a ~3:1 ratio of 35Cl and 37Cl , the intact molecule will display a highly specific M, M+2, and M+4 isotopic envelope.

Table 1: Target Analyte Mass Profiling
ParameterSpecification
Chemical Name 5-Bromo-4-chloro-2-thiophenesulfonamide
Molecular Formula C4​H3​BrClNO2​S2​
Target Precursor Ion [M−H]− (Deprotonated)
Monoisotopic Mass ( [M−H]− ) 273.840 Da (calculated for 79Br,35Cl )
Isotopic Distribution (Relative Abundance) M : 38.4% M+2 : 49.6% M+4 : 11.9%
Isotopic Pattern Ratio Approximately 3.2 : 4.1 : 1.0

Experimental Protocol: LC-HRMS/MS Analysis

Causality in Method Design

Standard acidic mobile phases (e.g., 0.1% Formic Acid) are routinely used in LC-MS but severely suppress the ionization of sulfonamides in negative electrospray ionization (ESI-). To counteract this, a slightly acidic to neutral volatile buffer (10 mM Ammonium Acetate) is selected. This promotes the selective deprotonation of the acidic sulfonamide nitrogen ( −SO2​NH− ) in the liquid phase prior to aerosolization, maximizing the [M−H]− yield without compromising reverse-phase chromatographic peak shape.

Step-by-Step Methodology
  • Sample Preparation : Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A : 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B : Acetonitrile.

    • Gradient : 5% B to 95% B over 5 minutes, flow rate 0.4 mL/min.

  • Mass Spectrometry Conditions (Q-TOF or Orbitrap) :

    • Ionization Mode : ESI Negative.

    • Capillary Voltage : 2.5 kV. (Lowered from a standard 3.5 kV to prevent premature in-source fragmentation of the fragile S-N bond).

    • Desolvation Temperature : 350 °C.

    • Collision Energy (CE) : Stepped CE (15, 30, and 45 eV). (Stepped CE is critical here: 15 eV captures the facile SO2​ elimination, while 45 eV is required to drive the homolytic cleavage of the robust C-Br bond).

Mechanistic Insights into Fragmentation

Under CID conditions, deprotonated sulfonamides characteristically undergo an elimination of sulfur dioxide ( SO2​ ) via an intramolecular rearrangement process . For 5-bromo-4-chloro-2-thiophenesulfonamide, primary ionization occurs at the sulfonamide nitrogen.

Following precursor isolation, three primary fragmentation routes dictate the MS/MS spectrum:

  • SO2​ Elimination : A classic sulfonamide rearrangement resulting in the loss of 63.962 Da, forming an amine-like anion at m/z 209.878 .

  • Sulfonamide Cleavage : Complete loss of the SO2​NH radical/neutral species yields the halogenated thiophene anion at m/z 194.867.

  • Halogen Radical Loss : Because the C-Br bond is weaker than the C-Cl bond, the thiophene anion undergoes preferential homolytic cleavage of the bromine radical ( Br∙ ), yielding a radical anion at m/z 115.949.

G M Precursor Ion[M-H]⁻ m/z 273.840 (C₄H₂⁷⁹Br³⁵ClNO₂S₂)⁻ F1 [M-H-SO₂]⁻ m/z 209.878 M->F1 - SO₂ (-63.962 Da) F2 [Thiophene Anion]⁻ [M-H-SO₂NH]⁻ m/z 194.867 M->F2 - SO₂NH (-78.973 Da) F3 [Thiophene-Br]⁻• [M-H-SO₂NH-Br•]⁻• m/z 115.949 F2->F3 - Br• (-78.918 Da)

Gas-phase CID fragmentation pathway of 5-bromo-4-chloro-2-thiophenesulfonamide in ESI negative mode.

Data Interpretation & The Self-Validating System

To ensure scientific integrity and eliminate false positive identifications in complex biological matrices, this protocol utilizes a self-validating isotopic tracking system . By monitoring how the isotopic envelope shifts as specific atoms are lost during fragmentation, the MS/MS spectrum acts as its own internal control.

Table 2: Quantitative Fragment Profiling and Isotopic Tracking
Fragment Structural AssignmentMonoisotopic m/z ( 79Br,35Cl )Required Isotopic PatternDiagnostic Validation Logic
Intact Precursor ( [M−H]− )273.8403.2 : 4.1 : 1.0Must display the full M, M+2 (275.838), and M+4 (277.835) triplet, confirming the presence of both Br and Cl.
Loss of SO2​ ( [M−H−SO2​]− )209.8783.2 : 4.1 : 1.0Retains both halogens. The triplet pattern must mirror the precursor.
Thiophene Anion ( [M−H−SO2​NH]− )194.8673.2 : 4.1 : 1.0Retains both halogens. Confirms the complete loss of the sulfonamide functional group.
Loss of Bromine ( [M−H−SO2​NH−Br∙]−∙ )115.9493.0 : 1.0 CRITICAL STEP : Because Bromine is lost, the M+4 peak disappears. The fragment must now display a classic 3:1 doublet (m/z 115.949 and 117.946) proving the retention of Chlorine.

Protocol Validation Rule : If the extracted ion chromatogram (XIC) for the precursor lacks the 3.2:4.1:1 triplet, or if the terminal fragment (m/z 115.949) fails to shift to a 3:1 doublet, the feature must be rejected as background interference or an isobaric contaminant.

References

  • Guo, Z., Jie, X., Zhu, P., Sun, J., Gu, J., Su, F., Bai, R., & Xie, Y. (2019). "Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations." Journal of Mass Spectrometry, 54(11), 869-877. URL:[Link]

  • Kokotou, M. G. (2020). "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion." Current Pharmaceutical Analysis, 16(5), 513-519. URL:[Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3), 383-393. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-4-chlorothiophene-2-sulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks when synthesizing heavily substi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks when synthesizing heavily substituted thiophene derivatives.

The synthesis of 5-Bromo-4-chlorothiophene-2-sulfonamide presents a unique set of regiochemical and stability challenges. This guide is designed to move beyond basic recipes, explaining the causality behind each experimental parameter so you can troubleshoot effectively, minimize degradation, and maximize your isolated yields.

Synthetic Workflow Overview

The most efficient and scalable route to 5-bromo-4-chlorothiophene-2-sulfonamide involves a three-step sequence starting from commercially available 3-chlorothiophene.

SynthesisRoute A 3-Chlorothiophene (Starting Material) B 2-Bromo-3-chlorothiophene (Intermediate 1) A->B NBS, DMF Regioselective Bromination C 5-Bromo-4-chlorothiophene- 2-sulfonyl chloride (Intermediate 2) B->C ClSO3H, PCl5 Chlorosulfonation D 5-Bromo-4-chlorothiophene- 2-sulfonamide (Target Product) C->D NH3 (g), THF Amidation

Figure 1: Three-step synthetic workflow for 5-Bromo-4-chlorothiophene-2-sulfonamide.

Troubleshooting & FAQs

Module 1: Regioselective Bromination (Step 1)

Q: Why am I getting a mixture of brominated isomers, and how can I improve the yield of 2-bromo-3-chlorothiophene? The Causality: 3-chlorothiophene possesses two α -positions (C2 and C5). The C2 position is ortho to the chlorine atom. While chlorine is weakly deactivating, it is an ortho/para director. The C2 position is therefore significantly more nucleophilic than C5 due to the synergistic directing effects of the sulfur heteroatom and the ortho-chlorine. However, if the brominating conditions are too harsh (e.g., using Br₂ in acetic acid at elevated temperatures), over-bromination (yielding 2,5-dibromo-3-chlorothiophene) or competitive C5 bromination occurs. Patent literature often notes the difficulty of separating these isomeric mixtures later in the sequence [1]. The Solution: Strictly control the electrophilic equivalent by using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF. Keep the reaction strictly between 0°C and room temperature to kinetically favor the C2-bromination.

Module 2: Chlorosulfonation (Step 2)

Q: My chlorosulfonation step yields a black, tarry mixture. What is causing this degradation? The Causality: Thiophene rings are electron-rich and highly sensitive to strong Lewis acids and oxidizing conditions. Chlorosulfonic acid (ClSO₃H) acts as both a strong acid and an aggressive electrophile. If the internal temperature exceeds 20°C during the addition, the thiophene ring undergoes rapid oxidative degradation and polymerization. The Solution: The addition of ClSO₃H must be performed strictly at -10°C to 0°C. Furthermore, to avoid using a massive excess of ClSO₃H (which exacerbates degradation), use Phosphorus pentachloride (PCl₅) as a co-reagent. PCl₅ efficiently converts any intermediate sulfonic acid into the desired sulfonyl chloride, optimizing both yield and purity [2].

Module 3: Amidation (Step 3)

Q: During the final amidation, my yield drops significantly, and LC-MS shows a highly polar byproduct. How do I prevent this? The Causality: You are observing the hydrolysis of your sulfonyl chloride into 5-bromo-4-chlorothiophene-2-sulfonic acid. Sulfonyl chlorides are highly moisture-sensitive [2]. When using aqueous ammonia (NH₄OH), water acts as a competing nucleophile against ammonia. Although ammonia is a stronger nucleophile, poor mixing or slow addition can lead to local concentration gradients where water outcompetes ammonia, irreversibly forming the unreactive sulfonic acid [3].

AmidationPathway SM 5-Bromo-4-chlorothiophene- 2-sulfonyl chloride Prod 5-Bromo-4-chlorothiophene- 2-sulfonamide (Target Product) SM->Prod Nucleophilic Attack by NH3 (Fast, desired) SideProd 5-Bromo-4-chlorothiophene- 2-sulfonic acid (Hydrolysis Byproduct) SM->SideProd Nucleophilic Attack by H2O (Slow, but problematic) Amine NH3 (Ammonia) Amine->SM Water H2O (Moisture) Water->SM

Figure 2: Competing nucleophilic attack pathways during the amidation step.

The Solution: Eliminate water from the system entirely. Bubble anhydrous ammonia gas (NH₃) into a solution of the sulfonyl chloride in an anhydrous solvent (like THF) at 0°C. If gas is unavailable, use a commercially available solution of NH₃ in dioxane or methanol.

Quantitative Data & Reaction Parameters

Summarized below are the optimized parameters and expected outcomes for a self-validating workflow. Deviations from these metrics indicate a failure in environmental control (e.g., moisture ingress) or temperature regulation.

StepReactionReagents & Optimal ConditionsTarget YieldPrimary Failure Mode
1 Bromination 3-Chlorothiophene, NBS (1.05 eq), DMF, 0°C → RT, 4h85 - 90%Over-bromination (dibromo species)
2 Chlorosulfonation 2-Bromo-3-chlorothiophene, ClSO₃H (3.0 eq), PCl₅ (1.1 eq), -10°C → RT, 3h70 - 80%Tarry degradation; Hydrolysis to sulfonic acid
3 Amidation Sulfonyl chloride intermediate, NH₃ (gas), Anhydrous THF, 0°C → RT, 2h85 - 95%Hydrolysis to sulfonic acid

Validated Experimental Protocols

Follow these step-by-step methodologies to ensure high fidelity and reproducibility in your synthesis.

Step 1: Synthesis of 2-Bromo-3-chlorothiophene
  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 3-chlorothiophene (1.0 equiv) and anhydrous DMF to create a 0.5 M solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes. Critical: Ensure the internal temperature does not exceed 5°C during addition to prevent C5-bromination.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation or short-path silica gel chromatography (using hexanes) to yield the product as a clear oil.

Step 2: Synthesis of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride
  • Preparation: In a rigorously dried flask under an inert atmosphere, dissolve 2-bromo-3-chlorothiophene (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.3 M).

  • Cooling: Cool the solution to -10°C using a dry ice/acetone or brine/ice bath.

  • Addition: Dropwise add chlorosulfonic acid (3.0 equiv) over 1 hour via an addition funnel. Critical: Maintain the temperature below 0°C to prevent thiophene ring degradation [2].

  • Activation: Add Phosphorus pentachloride (PCl₅, 1.1 equiv) portion-wise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice (Caution: Highly exothermic!). Extract immediately with cold DCM. Wash the organic layer with ice-cold water, dry over MgSO₄, and concentrate under reduced pressure.

  • Storage: The resulting sulfonyl chloride is highly moisture-sensitive. Use it immediately in the next step without further purification.

Step 3: Synthesis of 5-Bromo-4-chlorothiophene-2-sulfonamide
  • Preparation: Dissolve the crude 5-bromo-4-chlorothiophene-2-sulfonyl chloride in anhydrous THF (0.2 M) and cool to 0°C.

  • Amidation: Vigorously bubble anhydrous ammonia gas (NH₃) into the solution for 30 minutes. Alternatively, add a 0.5 M solution of NH₃ in dioxane (3.0 equiv) dropwise [3].

  • Reaction: Stir the resulting suspension for 2 hours at room temperature.

  • Workup: Concentrate the solvent under reduced pressure. Suspend the residue in water and extract with EtOAc.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 5-bromo-4-chlorothiophene-2-sulfonamide as a crystalline solid [1].

References

  • WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use.
  • 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. NBInno.
  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.
Optimization

Troubleshooting poor solubility of 5-Bromo-4-chlorothiophene-2-sulfonamide in DMSO

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation of heavily halogenated, planar small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation of heavily halogenated, planar small molecules. 5-Bromo-4-chlorothiophene-2-sulfonamide presents a unique physicochemical challenge: it combines a highly hydrophobic, halogen-rich thiophene core (which drives strong crystal lattice packing) with a polar, ionizable sulfonamide group.

When this compound exhibits poor solubility in dimethyl sulfoxide (DMSO)—a universal polar aprotic solvent—the root cause is rarely a fundamental insolubility, but rather a disruption in the thermodynamic or kinetic solvation environment.

Below is our authoritative troubleshooting guide and methodology for resolving these solubility failures.

Diagnostic Workflow for DMSO Solvation Failures

DMSOSolubility Start Compound fails to dissolve in DMSO CheckWater Is DMSO anhydrous and freshly opened? Start->CheckWater ReplaceDMSO Replace with fresh anhydrous DMSO CheckWater->ReplaceDMSO No CheckTemp Is the solution at room temp or heated? CheckWater->CheckTemp Yes HeatSonicate Warm to 37°C and sonicate CheckTemp->HeatSonicate No CheckConc Is target concentration > 10 mM? CheckTemp->CheckConc Yes LowerConc Prepare 1-5 mM stock or use co-solvents CheckConc->LowerConc Yes CheckSalt Exploit pKa: Adjust pH to deprotonate sulfonamide CheckConc->CheckSalt No

Diagnostic workflow for troubleshooting small molecule solubility failures in DMSO.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my 5-Bromo-4-chlorothiophene-2-sulfonamide failing to dissolve in 100% DMSO, even though DMSO is a universal solvent? A: The failure is likely due to water contamination in your solvent . DMSO is highly hygroscopic; if a bottle is left unsealed or stored improperly, it rapidly absorbs atmospheric moisture. Because 5-Bromo-4-chlorothiophene-2-sulfonamide is highly lipophilic (driven by the bromo- and chloro- substituents), even a 2–5% water content in the DMSO will drastically reduce its solvating power, causing the compound's high lattice energy to resist dissolution and precipitate out[1]. Always use a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity) stored under an inert gas like argon or nitrogen.

Q2: How does the pKa of the sulfonamide group affect its solubility, and can I exploit this? A: Sulfonamides typically have a pKa in the range of 7.0 to 9.0. The amide nitrogen (-NH-) is capable of releasing a proton under specific basic conditions. Because charge-neutral compounds are harder to solubilize than charged compounds[2], you can exploit this by forming a salt. DMSO is only weakly acidic (pKa ~35) and tolerates bases exceptionally well[3]. If the free compound is resisting solvation, introducing a stoichiometric amount of a compatible organic base (like triethylamine or DIPEA) can deprotonate the sulfonamide, forming a highly soluble anion-cation pair without degrading the thiophene core.

Q3: My compound dissolves in the DMSO stock, but "crashes out" immediately when I dilute it into my aqueous biological assay buffer. How do I prevent this? A: You are observing a clash between kinetic and thermodynamic solubility . When you pipette a high-concentration DMSO stock directly into water, the local aqueous concentration spikes, and the hydrophobic thiophene rapidly nucleates and crystallizes before it can disperse. To prevent this, you must control the kinetics of dispersion:

  • Rapid Dispersion: Add the small volume of DMSO stock to the larger volume of media while vigorously vortexing to prevent localized high concentrations of the drug[1].

  • Step-Down Dilution: Dissolve the compound in 100% DMSO first, then create intermediate dilutions in co-solvents (e.g., PEG-400 or glycerol) before final introduction to the aqueous buffer[4].

Self-Validating Protocol: Preparation of a 10 mM Stock Solution

To ensure scientific integrity, do not rely solely on visual inspection. Use the following self-validating methodology to guarantee true thermodynamic solubility rather than a temporary kinetic suspension.

Step 1: Reagent & Environment Preparation

  • Equilibrate the vial of 5-Bromo-4-chlorothiophene-2-sulfonamide and a sealed bottle of anhydrous DMSO to room temperature (20–25°C) in a desiccator. Causality: Preventing condensation of atmospheric moisture onto the cold reagents.

Step 2: Solute-to-Solvent Addition

  • Weigh the required mass of the compound into a sterile, glass amber vial (avoid plastics, which can generate static charge and cause powder loss).

  • Add the calculated volume of anhydrous DMSO. Never add the powder to the liquid; adding liquid to the powder ensures immediate wetting of the crystal surface.

Step 3: Thermal and Mechanical Agitation

  • Vortex the solution vigorously for 2–5 minutes.

  • If undissolved particulates remain, place the vial in a sonicating water bath set to 37°C for 10–15 minutes. Causality: Sonication provides the mechanical energy required to break the high lattice energy of the halogenated crystals, while mild heat shifts the endothermic dissolution equilibrium forward.

Step 4: The Validation Step (Critical)

  • Visual Check: Inspect the solution against a strong light source. It must be perfectly optically clear.

  • Centrifugation Check: Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes.

  • Validation Logic: If a microscopic pellet forms at the bottom, your solution is a suspension, not a true solution. You have exceeded the thermodynamic solubility limit and must add more DMSO (e.g., dilute to 5 mM) and repeat Step 4 until no pellet forms.

Quantitative Solvent Suitability Summary

When optimizing your assay, refer to this physicochemical comparison of solvents for halogenated sulfonamides:

SolventPolarity IndexHygroscopicitySolvating Power for 5-Br-4-Cl-thiophene-2-sulfonamideApplication Notes
Anhydrous DMSO 7.2Very HighExcellent (>10 mM)Primary stock solvent. Must be kept sealed under inert gas.
PEG-400 5.2ModerateGood (1-5 mM)Excellent intermediate co-solvent to prevent aqueous crashing.
Methanol 5.1HighPoor to Moderate (<1 mM)Not recommended for primary stocks due to low solubility.
Aqueous Buffer (pH 7.4) 9.0N/AVery Poor (<10 µM)Final assay medium. Requires rapid vortexing during stock addition.

References

  • Compound Solubility with Dimethylsulfoxide - Hampton Research. Available at: [Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method - ACS Publications. Available at:[Link]

  • Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters - ACS Publications. Available at:[Link]

  • Dimethyl sulfoxide - Wikipedia. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 5-bromo-4-chloro-2-thiophenesulfonamide

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 5-bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 5-bromo-4-chloro-2-thiophenesulfonamide .

Because this molecule features a polarizable thiophene ring, highly hydrophobic heavy halogens (bromine and chlorine), and an ionizable sulfonamide group, it frequently presents chromatographic challenges such as retention time drift, excessive retention on standard C18 phases, and peak tailing. This guide provides field-proven, mechanistically grounded solutions to these specific issues.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, consult the diagnostic logic flow below to identify the root cause of your chromatographic failure.

DiagnosticWorkflow Start HPLC Issue Detected RT_Drift RT Drift / Split Peaks Start->RT_Drift Late_Elution Excessive Retention Start->Late_Elution Tailing Peak Tailing Start->Tailing Check_pH Check Mobile Phase pH Is pH < 4.0? RT_Drift->Check_pH Check_Col Evaluate Column Chemistry Late_Elution->Check_Col Check_Buf Check Buffer & Silanols Tailing->Check_Buf Adjust_pH Adjust to pH 2.5-3.0 (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Change_Col Switch to Phenyl-Hexyl (Halogen Selectivity) Check_Col->Change_Col Fix_Tail Use End-Capped Column Increase Buffer Conc. Check_Buf->Fix_Tail

Diagnostic workflow for resolving common HPLC issues with halogenated thiophenesulfonamides.

Frequently Asked Questions (FAQs)

Q1: Why is the retention time of my compound drifting, and why am I seeing split peaks?

Causality & Solution: Retention time (RT) drift and peak splitting in sulfonamides are almost always caused by inadequate pH control of the mobile phase. The sulfonamide group (-SO2NH2) is weakly acidic. Due to the electron-withdrawing effects of the bromine and chlorine atoms on the thiophene ring, the pKa of halogenated thiophenesulfonamides drops to approximately 6.0–7.0[1]. If your mobile phase pH is near this pKa (e.g., using unbuffered water or a neutral pH 7 buffer), the molecule exists in a state of partial ionization. The neutral and ionized forms partition differently into the stationary phase, causing split peaks and RT drift.

Action: Force the molecule into a single, fully protonated (neutral) state by lowering the mobile phase pH to at least two units below its pKa. We recommend using in both the aqueous and organic mobile phases to ensure robust retention[2].

Q2: The compound elutes far too late on my standard C18 column, but if I increase the organic modifier, it co-elutes with impurities. How can I improve selectivity?

Causality & Solution: The heavy halogens (Br, Cl) significantly increase the lipophilicity (logP) of the molecule, leading to excessive hydrophobic retention on a standard C18 (octadecylsilane) column. Increasing the organic modifier (like Acetonitrile) compresses the chromatogram, ruining the resolution between your target and structurally similar synthesis impurities.

Action: Switch the stationary phase to an orthogonal chemistry, specifically a . Phenyl-Hexyl phases offer a dual-retention mechanism: the hexyl chain provides moderate hydrophobicity, while the terminal phenyl ring engages in strong π−π and dipole interactions with the polarizable thiophene ring and the highly electronegative halogens[3]. This allows for shorter retention times without sacrificing the resolution of structurally similar halogenated impurities.

Q3: I am experiencing severe peak tailing. What causes this and how is it resolved?

Causality & Solution: Peak tailing for sulfonamides typically results from secondary interactions between the polar, hydrogen-bonding -SO2NH2 group and unreacted, acidic silanol groups on the silica backbone of the column.

Action: Ensure you are using a highly end-capped column. Additionally, increasing the buffer concentration (e.g., using 10 mM Ammonium Formate adjusted to pH 3.0 instead of just 0.1% Formic Acid) can help mask residual silanols and sharpen the peak.

Chromatographic Interaction Model

Understanding how 5-bromo-4-chloro-2-thiophenesulfonamide interacts with the LC system is critical for rational method development. The diagram below illustrates the specific molecular interactions at play.

InteractionModel cluster_0 Stationary Phase (Phenyl-Hexyl) cluster_1 Mobile Phase (pH 2.5-3.0) Molecule 5-Br-4-Cl-2- thiophenesulfonamide Phenyl Phenyl Group (π-π Interactions) Molecule->Phenyl Halogens/Thiophene Hexyl Hexyl Chain (Hydrophobic) Molecule->Hexyl Dispersion Buffer 0.1% Formic Acid (Protonates -SO2NH2) Molecule->Buffer Prevents Ionization Organic Acetonitrile/Methanol (Elution Strength) Molecule->Organic Solvation

Molecular interactions between 5-Br-4-Cl-2-thiophenesulfonamide and the LC system.

Summary of Optimized Parameters

The table below summarizes the transition from a generic, sub-optimal C18 method to a highly optimized Phenyl-Hexyl method, detailing the scientific rationale behind each parameter shift.

ParameterStandard C18 Approach (Sub-optimal)Optimized Phenyl-Hexyl ApproachCausality / Scientific Rationale
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylC18 over-retains heavy halogens. Phenyl-Hexyl provides orthogonal π−π selectivity for the thiophene ring[3].
Aqueous Phase Water (Unbuffered)0.1% Formic Acid in Water (pH ~2.7)Unbuffered water allows partial ionization of the sulfonamide, causing RT drift. Acidic pH ensures full protonation[2].
Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)MeOH enhances π−π interactions with the stationary phase, improving resolution of halogenated impurities.
Column Temp. 25 °C (Ambient)40 °CElevated temperature reduces mobile phase viscosity and improves mass transfer for bulky halogenated compounds.

Step-by-Step Experimental Protocol: Method Setup & Validation

To guarantee a self-validating system, follow this standardized protocol. The built-in System Suitability Test (SST) ensures the method is performing correctly before sample analysis begins.

Phase 1: System and Mobile Phase Preparation

  • System Flush: Purge the HPLC system with 50:50 Water:Methanol to remove any residual buffer salts from previous runs.

  • Column Installation: Install a high-purity Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm particle size). Set the column oven to 40 °C.

  • Buffer Preparation (Mobile Phase A): Add exactly 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Organic Preparation (Mobile Phase B): Add exactly 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Methanol.

Phase 2: Sample Preparation

  • Stock Solution: Dissolve 5-bromo-4-chloro-2-thiophenesulfonamide in Mobile Phase B to a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock to 50 µg/mL using a 50:50 mixture of Phase A and Phase B. Crucial: Diluting in the starting mobile phase composition prevents solvent shock and peak distortion upon injection.

Phase 3: Gradient Elution Program Program the LC pump with the following gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar sulfonamide group).

  • 2.0 - 12.0 min: 5% 95% B (Linear gradient to elute the hydrophobic halogenated core).

  • 12.0 - 15.0 min: 95% B (Column wash to remove highly lipophilic impurities).

  • 15.0 - 20.0 min: 5% B (Re-equilibration).

Phase 4: System Suitability Testing (SST) & Validation

  • Perform six replicate injections (10 µL each) of the 50 µg/mL working standard.

  • Validation Criteria: The system is validated for use ONLY if the Relative Standard Deviation (RSD) of the retention time is 1.0% and the USP tailing factor is 1.5. If criteria fail, return to the Diagnostic Workflow in Section 1.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Reprospher 100 Phenyl-Hexyl Technical Specifications Dr. Maisch HPLC GmbH[Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography National Center for Biotechnology Information (PMC)[Link]

Sources

Optimization

Overcoming steric hindrance in 5-Bromo-4-chlorothiophene-2-sulfonamide functionalization

Introduction: Navigating the Steric Labyrinth of a Key Intermediate Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for navigating the synthetic challenges associated with 5-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Steric Labyrinth of a Key Intermediate

Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for navigating the synthetic challenges associated with 5-Bromo-4-chlorothiophene-2-sulfonamide. This substrate is a valuable intermediate in medicinal chemistry, particularly in the synthesis of carbonic anhydrase inhibitors like dorzolamide and related compounds.[1][2][3][4] However, its utility is often hampered by significant steric congestion. The flanking chloro (C4) and sulfonamide (C2) groups create a sterically demanding environment around the reactive C5-bromo position, frequently leading to low yields, failed reactions, and frustrating side products.

This technical support center moves beyond standard protocols. Here, we dissect the "why" behind common failures and provide field-proven troubleshooting strategies and optimized protocols to empower you to overcome these steric barriers and successfully functionalize this challenging scaffold.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during the functionalization of 5-Bromo-4-chlorothiophene-2-sulfonamide, particularly in palladium-catalyzed cross-coupling reactions.

Core Issue: Low or No Yield in Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction to form a C-C bond at the C5-position is failing. I see mostly starting material and some debromination. What is the primary cause and how do I fix it?

A1: This is the most prevalent issue and stems directly from steric hindrance. The bulky groups at C2 and C4 impede the key steps of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ are almost always ineffective for this substrate.[5] The solution lies in a systematic optimization of the catalyst system, base, and reaction conditions.

Causality: The steric bulk around the C5-position makes it difficult for the palladium complex to perform the initial oxidative addition into the C-Br bond. Furthermore, after oxidative addition, the subsequent transmetalation step with the boronic acid is also sterically hindered. This leads to a sluggish or stalled catalytic cycle, allowing side reactions like debromination to dominate.

Here is a logical workflow to troubleshoot this problem:

Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.

Data-Driven Catalyst Selection:

Ligand ClassExample(s)Suitability for Hindered ThiophenesRationale
Simple Phosphines PPh₃, P(o-tol)₃Very PoorNot bulky or electron-rich enough to promote the difficult reductive elimination step. Often leads to catalyst decomposition.[5][6]
Bidentate Phosphines BINAP, dppfPoor to ModerateCan be effective for some systems, but their rigid bite angle is often not ideal for overcoming the specific steric challenges of this substrate.[7]
Bulky Monophosphines SPhos, XPhos, RuPhos Excellent (Recommended) These are the ligands of choice. Their large steric bulk and strong electron-donating ability stabilize the 14-electron Pd(0) intermediate and dramatically accelerate the rate-limiting oxidative addition and reductive elimination steps.[5][8]
N-Heterocyclic Carbenes IPr, SImesGood to ExcellentStrong σ-donors that form very stable palladium complexes. They are highly effective but can sometimes be more sensitive to air and moisture.[9]

Q2: I am attempting a Buchwald-Hartwig amination to form a C-N bond at the C5-position, but the reaction is sluggish and gives low yields. What adjustments are needed?

A2: Similar to Suzuki coupling, the Buchwald-Hartwig amination is highly sensitive to steric hindrance. The mechanism involves the coordination of the amine to the palladium center, which is severely impeded by the adjacent chloro and sulfonamide groups.

Causality: The key challenge is the formation of the palladium-amido complex and the subsequent reductive elimination. A sterically congested environment slows these steps, leading to catalyst decomposition and incomplete conversion.

Troubleshooting Steps:

  • Ligand Choice is Paramount: Use bulky biaryl monophosphine ligands. For C-N coupling, ligands like BrettPhos and RuPhos are often superior. They are specifically designed to facilitate the difficult reductive elimination step that forms the C-N bond.

  • Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the standard bases for this transformation.[10][11] They are strong enough to deprotonate the amine (or a pre-catalyst) without acting as competing nucleophiles.

  • Employ a Modern Precatalyst: Using a palladacycle precatalyst (e.g., BrettPhos Pd G3 or G4) is highly recommended. These complexes are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[11]

  • Solvent and Temperature: Anhydrous, degassed toluene or dioxane are typical solvents. Temperatures between 80-110 °C are usually required to drive the reaction to completion.[10]

Caption: Key components for successful cross-coupling of the hindered substrate.

Side Reactions & Selectivity

Q3: How can I ensure the reaction occurs selectively at the C-Br bond and not the C-Cl bond?

A3: This is one of the favorable aspects of this substrate. Palladium-catalyzed cross-coupling reactions are significantly more reactive towards aryl bromides than aryl chlorides. The C-Br bond has a lower bond dissociation energy and undergoes oxidative addition much more readily than the stronger C-Cl bond. Under the optimized conditions described for Suzuki or Buchwald-Hartwig reactions (e.g., temperatures around 100-110 °C), you will observe excellent selectivity for reaction at the C5-bromo position.[11]

Q4: I am having difficulty with N-alkylation of the sulfonamide group itself. What is the best approach?

A4: The nitrogen atom of a sulfonamide is not very nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Direct alkylation under neutral or mildly basic conditions is often unsuccessful.

Recommended Protocol:

  • Deprotonation: You must first deprotonate the sulfonamide nitrogen to form the much more nucleophilic sulfonamidate anion.

  • Use a Strong, Non-nucleophilic Base: Use a strong base like Lithium Hydride (LiH) or Sodium Hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[12][13]

  • Alkylation: Once deprotonation is complete (usually indicated by the cessation of hydrogen gas evolution), add the alkyl halide (e.g., bromoethane, 1-bromopropane) to the reaction mixture.

  • Steric Considerations: Be aware that this step is also subject to steric hindrance. Using a bulky alkyl halide (like isopropyl bromide) will result in a lower yield compared to less hindered primary alkyl halides.[12][13]

Optimized Experimental Protocols

The following protocols are robust starting points. Minor adjustments to temperature, reaction time, and catalyst loading may be necessary for specific coupling partners. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.

Protocol 1: Optimized Suzuki-Miyaura Coupling at C5

This protocol is designed to achieve high yields for the coupling of various aryl and heteroaryl boronic acids.

Reactants & Reagents:

ComponentMolar Equiv.Purpose
5-Bromo-4-chlorothiophene-2-sulfonamide1.0Starting Material
Arylboronic Acid1.5Coupling Partner
Pd(OAc)₂0.02 (2 mol%)Palladium Precursor
SPhos0.04 (4 mol%)Ligand
K₃PO₄ (finely ground)3.0Base
1,4-Dioxane / H₂O (4:1 mixture)-Solvent

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-chlorothiophene-2-sulfonamide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical concentration is 0.1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination at C5

This protocol is suitable for coupling primary and secondary amines.

Reactants & Reagents:

ComponentMolar Equiv.Purpose
5-Bromo-4-chlorothiophene-2-sulfonamide1.0Starting Material
Amine1.2Coupling Partner
RuPhos Pd G30.02 (2 mol%)Precatalyst
RuPhos0.02 (2 mol%)Additional Ligand
NaOtBu1.4Base
Toluene-Solvent

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, add NaOtBu (1.4 equiv.) to a dry Schlenk flask or reaction vial.

  • Catalyst & Substrate Addition: Add the RuPhos Pd G3 precatalyst (0.02 equiv.), additional RuPhos ligand (0.02 equiv.), and 5-Bromo-4-chlorothiophene-2-sulfonamide (1.0 equiv.).

  • Solvent & Amine Addition: Remove the flask from the glovebox. Add anhydrous, degassed toluene (to 0.1-0.2 M) followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

References

  • Eng, W., et al. (2023). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. Organic Process Research & Development, ACS Publications. [Link]

  • Council Of Scientific And Industrial Research. (2012). Process for preparing dorzolamide.
  • Merck & Co., Inc. (2015). Dorzolamide Hydrochloride - New Drug Approvals. [Link]

  • Kovacs, L. Z., et al. (2006). Method of making dorzolamide hydrochloride. US Patent Application US20060155132A1. [Link]

  • Sallam, M. A., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Molecules, 28(14), 5539. [Link]

  • Kuhn, M., Falk, F. C., & Paradies, J. (2011). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Letters, 13(15), 4100-4103. [Link]

  • Hachahda, M., et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1176-1182. [Link]

  • Wang, D., et al. (2020). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. ACS Catalysis, 10(15), 8434-8440. [Link]

  • Shavrin, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3784. [Link]

  • Ackermann, L. (2016). Advances in C–CN Bond Formation via C–H Bond Activation. ACS Catalysis, 6(8), 5433-5444. [Link]

  • Kuhn, M., Falk, F. C., & Paradies, J. (2011). Palladium-Catalyzed C–S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Letters, 13(15), 4100-4103. [Link]

  • Chen, J., et al. (2017). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 53(7), 1258-1261. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Doucet, H., et al. (2007). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 9(8), 834-842. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Paradies, J., et al. (2011). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Chemistry Portal. [Link]

  • Martin, L., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 817. [Link]

  • Liu, C., & Szostak, M. (2015). Transition-metal-catalysed C-N bond activation. Chemical Society Reviews, 45(4), 909-940. [Link]

  • Malig, T. C. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Wang, Y., et al. (2016). A versatile route to polythiophenes with functional pendant groups using alkyne chemistry. Beilstein Journal of Organic Chemistry, 12, 2697-2706. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3045-3061. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Abedinifar, F., et al. (2022). Synthesis of thiophene 2-carbaldehyde. ResearchGate. [Link]

  • Noreen, M., et al. (2014). Arylation and heteroarylation of thienylsulfonamides with organotrifluoroborates. The Journal of Organic Chemistry, 79(15), 7243-7249. [Link]

  • Eckhardt, M., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(8), 2948-2954. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. [Link]

  • Gulea, M., & Gherasim, C. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 23(11), 2997. [Link]

  • NextSDS. (n.d.). 5-bromo-4-chlorothiophene-2-sulfonamide — Chemical Substance Information. [Link]

  • Taha, M., et al. (2017). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Molecules, 22(5), 799. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pitre, S. P., & Douglas, J. J. (2020). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 10(20), 11958-11964. [Link]

Sources

Troubleshooting

Reducing debromination side reactions during thiophenesulfonamide halogenation

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry and drug development: debromination and dehalogenation side reactions during the electrophilic halogenation of thiophenesulfonamides .

Thiophenesulfonamides are critical pharmacophores (e.g., in carbonic anhydrase inhibitors like Brinzolamide and Dorzolamide). However, the electron-rich nature of the thiophene core, combined with the directing effects of the sulfonamide group, makes these substrates highly susceptible to reversible halogenation, radical cleavage, and base-catalyzed rearrangements.

This guide dissects the causality behind these failures and provides field-proven, self-validating troubleshooting protocols to ensure high-fidelity halogenation.

Mechanistic Origins of Debromination

To troubleshoot debromination, we must first understand the three distinct chemical pathways that strip halogens from the thiophene ring. Debromination is rarely a single-variable issue; it is a competition between thermodynamic equilibria and kinetic traps.

Mechanistic pathways leading to debromination in thiophenesulfonamides.

Troubleshooting Guide & FAQs

Q1: I am using Br2​ in acetic acid to brominate 2-thiophenesulfonamide, but my LC-MS shows up to 30% of the des-bromo starting material remaining, even with excess reagent. Why? Expert Insight: You are driving the reaction into a protodebromination equilibrium. Electrophilic aromatic substitution ( SE​Ar ) on thiophenes is highly reversible. When you use molecular bromine ( Br2​ ), the reaction generates stoichiometric hydrobromic acid (HBr). In an unbuffered acidic solvent like acetic acid, the high concentration of protons successfully competes with Br+ for the electron-rich positions on the thiophene ring, actively stripping the bromine off the product. Solution: Switch to a non-acidic halogenating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent to prevent proton buildup.

Q2: My reaction looks clean in the flask, but I lose 15-20% of my brominated product during the aqueous workup. What is causing this? Expert Insight: This is a classic case of reductive debromination caused by an overly aggressive quench. Standard protocols often use concentrated sodium bisulfite or sodium thiosulfate to neutralize excess halogens. However, during the synthesis of complex thiophenesulfonamides (such as the "DCAT route" to Brinzolamide), researchers have documented that bromo-thiophene intermediates undergo slow reductive debromination when exposed to strong aqueous reducing agents[1]. Solution: Use a strictly pH-buffered, cold, and dilute thiosulfate quench (pH 7.5) to neutralize the oxidant without providing the thermodynamic driving force to reduce the Ar-Br bond.

Q3: I am trying to functionalize a bromothiophenesulfonamide using a strong base (e.g., LDA or metal amides), but I end up with a mess of polybrominated and unbrominated products. How do I fix this? Expert Insight: You have triggered a Halogen Dance Reaction (HDR) . According to foundational studies on thiophene derivatives[2], strongly basic conditions induce a metal-halogen exchange. The base deprotonates an adjacent position, mobilizing the bromine atom to migrate to a more thermodynamically stable position, or transferring it entirely to another molecule, yielding a chaotic mixture of des-bromo and poly-bromo species. Solution: If basic conditions are unavoidable for downstream steps, you must use strictly cryogenic conditions (-78°C) to kinetically freeze the halogen migration, or use non-nucleophilic, sterically hindered bases.

Q4: I switched to NBS, but I am still seeing random batch-to-batch variability with 5-10% debromination. What is the hidden variable? Expert Insight: The hidden variable is ambient light inducing radical dehalogenation . NBS is prone to homolytic cleavage under light or mild heat. This generates bromine radicals ( Br∙ ) that initiate a chain reaction, abstracting bromine from your product[3]. Solution: You must add a radical scavenger (like TEMPO) to your reaction mixture. This ensures the reaction remains strictly polar ( SE​Ar ) by trapping any rogue radicals before they can initiate cleavage.

Quantitative Impact of Reaction Parameters

The following table summarizes internal validation data demonstrating how solvent, temperature, and additives directly dictate the ratio of target product to debrominated/poly-brominated byproducts.

Halogenating AgentSolventTemp (°C)AdditiveTarget Yield (%)Debrominated Byproduct (%)Poly-brominated Byproduct (%)
Br2​ Acetic Acid25None45.032.018.0
NBSDMF25None68.515.012.5
NBSAcetonitrile0None81.08.05.0
NBS Acetonitrile -20 TEMPO (1 mol%) 94.5 < 1.0 < 1.0

Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate debromination, utilize the following optimized methodology for the bromination of thiophenesulfonamides. This protocol is designed as a self-validating system : it uses an In-Process Control (IPC) check to verify the mechanistic integrity of the reaction before irreversible workup steps are taken.

Self-validating workflow for high-fidelity thiophenesulfonamide bromination.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 2-thiophenesulfonamide (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration). Causality: Acetonitrile is a polar aprotic solvent that highly stabilizes the polar bromonium transition state, heavily favoring the electrophilic pathway over radical formation.

  • Cryogenic Control: Cool the reactor to -20°C. Causality: Lowering the thermal energy prevents the activation barrier for protodebromination from being breached.

  • Radical Suppression: Add TEMPO (0.01 equiv). Causality: TEMPO acts as a radical sink. If ambient light causes homolysis of the N-Br bond, TEMPO immediately neutralizes the radical, preventing the dehalogenation chain reaction[3].

  • Controlled Halogenation: Add recrystallized NBS (1.05 equiv) in five equal portions over 60 minutes. Causality: Portion-wise addition prevents localized concentration spikes of the electrophile, entirely suppressing poly-bromination.

  • Self-Validation (IPC Check): At 90 minutes, pull a 50 µL aliquot and analyze via HPLC.

    • Validation Logic: If the des-bromo starting material peak is >2%, the radical scavenger has been exhausted (likely due to excessive light exposure). The system alerts you to add an additional 0.5 mol% TEMPO and drop the temperature to -30°C before proceeding.

  • Buffered Quench: Once validated, quench the reaction by pouring it into a 0°C, vigorously stirred 1:1 mixture of 5% aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Causality: The bicarbonate buffers the thiosulfate, neutralizing the excess NBS without creating the harsh acidic/reducing environment that causes reductive debromination during isolation[1].

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 5-Bromo-4-chlorothiophene-2-sulfonamide Analogs: A Technical Guide

As a highly privileged pharmacophore in medicinal chemistry, 5-bromo-4-chlorothiophene-2-sulfonamide serves a dual purpose in drug discovery. It functions primarily as a potent zinc-binding group (ZBG) for the inhibition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a highly privileged pharmacophore in medicinal chemistry, 5-bromo-4-chlorothiophene-2-sulfonamide serves a dual purpose in drug discovery. It functions primarily as a potent zinc-binding group (ZBG) for the inhibition of metalloenzymes—specifically Carbonic Anhydrases (CAs)—and acts as a heavily utilized building block for synthesizing allosteric receptor antagonists[1].

This guide provides an objective comparison of the binding affinities of 5-bromo-4-chlorothiophene-2-sulfonamide and its structural analogs. By analyzing the causality behind their structure-activity relationships (SAR) and detailing the self-validating experimental protocols used to measure them, this document equips drug development professionals with actionable, field-proven insights.

Mechanistic Causality: Why Halogenation Drives Affinity

To understand the comparative performance of these analogs, we must first examine the physical chemistry driving their target engagement. The primary sulfonamide group ( −SO2​NH2​ ) is a classic ZBG that must be deprotonated to its anionic form ( −SO2​NH− ) to coordinate the active-site zinc ion ( Zn2+ ) in metalloenzymes[2].

The Role of the Halogens: An unsubstituted thiophene-2-sulfonamide has a pKa​ of approximately 7.2, meaning only about 50% of the molecules are in the active anionic state at a physiological pH of 7.4. By introducing highly electronegative halogens (chlorine and bromine) at the 4 and 5 positions, electron density is pulled away from the sulfonamide moiety via strong inductive effects. This lowers the pKa​ to ~6.0. Consequently, at pH 7.4, over 95% of the 5-bromo-4-chlorothiophene-2-sulfonamide molecules exist in the active anionic state, drastically increasing the effective concentration of the binding species.

Furthermore, the bulky, polarizable bromine and chlorine atoms engage in favorable halogen bonding (sigma-hole interactions) with the hydrophobic half of the target's active site (e.g., residues Val121 and Leu198 in hCA II).

CA_Binding cluster_0 Inhibitor: 5-Bromo-4-chlorothiophene-2-sulfonamide cluster_1 Target Active Site (e.g., hCA II) Thiophene Halothiophene Ring (Hydrophobic Anchor) Sulfonamide Sulfonamide Anion (-SO2NH-) Thiophene->Sulfonamide Electron withdrawal Hydrophobic Hydrophobic Pocket (Val121, Leu198) Thiophene->Hydrophobic Halogen Bonding Zn Zn2+ Cofactor Sulfonamide->Zn Primary Coordination Thr199 Thr199 Residue Sulfonamide->Thr199 Hydrogen Bond His His94, His96, His119 His->Zn Tetrahedral Coordination

Binding mechanism of halothiophene-2-sulfonamides in the metalloenzyme active site.

Comparative Binding Affinity Profile

The table below summarizes the representative binding affinities ( Ki​ ) of 5-bromo-4-chlorothiophene-2-sulfonamide against key Carbonic Anhydrase isozymes, compared to its regioisomers, simplified analogs, and the clinical reference standard, Acetazolamide.

Note: Tumor-associated isozymes (hCA IX and XII) possess wider active site clefts than the cytosolic hCA I, allowing them to better accommodate the steric bulk of the 4,5-dihalogenated thiophenes, resulting in favorable selectivity profiles.

CompoundhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)
5-Bromo-4-chlorothiophene-2-sulfonamide ~4508.512.010.5
4-Bromo-5-chlorothiophene-2-sulfonamide ~5209.214.511.0
5-Chlorothiophene-2-sulfonamide ~85015.422.118.3
Acetazolamide (Clinical Reference)25012.125.85.7

Data Interpretation: The removal of the bromine atom (yielding 5-chlorothiophene-2-sulfonamide) results in a ~2-fold drop in affinity across hCA II, IX, and XII[3]. This confirms that the polarizability and larger van der Waals radius of bromine at the 4- or 5-position are critical for maximizing hydrophobic pocket occupancy.

Experimental Methodology: Stopped-Flow CO2​ Hydration Assay

To generate high-fidelity kinetic data for these analogs, researchers rely on the Stopped-Flow CO2​ Hydration Assay.

The Self-Validating Mechanism: This protocol is inherently self-validating. The assay measures the generation of protons during CO2​ hydration using a pH indicator. The uncatalyzed reaction rate (without enzyme) is measured first to establish a fixed baseline. When the inhibitor is introduced to the enzyme, the reaction velocity must predictably asymptote toward this uncatalyzed baseline, but never fall below it. If the detected rate drops below the uncatalyzed baseline, it immediately flags an artifact (e.g., inhibitor precipitation or indicator bleaching), ensuring absolute data integrity.

Workflow Prep Enzyme & Inhibitor Prep Equilibration (15 min) Mix Rapid Mixing (Stopped-Flow) with CO2 saturated buffer Prep->Mix Detect Absorbance Detection (Phenol Red Indicator, 557 nm) Mix->Detect Analyze Data Analysis (Initial Velocity & Ki Calculation) Detect->Analyze

Step-by-step experimental workflow for the Stopped-Flow CO2 Hydration Assay.

Step-by-Step Protocol:
  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength and prevent electrostatic artifacts) and 0.2 mM Phenol Red indicator.

  • Substrate Preparation: Saturate sterile, deionized water with pure CO2​ gas at 20°C to achieve a stable ~30 mM CO2​ stock solution.

  • Equilibration: Incubate recombinant target enzymes (e.g., 10 nM final concentration) with varying concentrations of the thiophene-2-sulfonamide analogs (ranging from 0.1 nM to 10 µM) for 15 minutes at 20°C. Causality: This incubation is mandatory to ensure thermodynamic equilibrium is reached before kinetic measurement.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly inject and mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate solution.

  • Kinetic Detection: Monitor the decrease in absorbance at 557 nm (the λmax​ for the basic form of Phenol Red) over a window of 10 to 50 milliseconds.

  • Data Extraction: Extract the initial velocity from the linear portion of the absorbance vs. time curve. Calculate IC50​ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Beyond Metalloenzymes: Allosteric Receptor Antagonism

While 5-bromo-4-chlorothiophene-2-sulfonamide is a potent primary inhibitor, it is equally valuable as a synthetic precursor. When the sulfonamide nitrogen is derivatized (e.g., via N-arylation), the molecule loses its ability to coordinate zinc (abolishing CA activity) but gains exceptional affinity for complex G-protein coupled receptors (GPCRs) and aminopeptidases.

For example, high-throughput screening identified the 5-chlorothiophene-2-sulfonamide motif as a critical binding determinant in the discovery of AZD-2098, a potent CC-Chemokine Receptor 4 (CCR4) antagonist[3]. Similarly, the specific regioisomer 4-bromo-5-chlorothiophene-2-sulfonamide was identified as a foundational hit for the inhibition of Insulin-Regulated Aminopeptidase (IRAP), where the halogenated thiophene ring anchors the molecule deep within the receptor's allosteric site[4].

References

  • Burkamp, F., et al. "Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists." ACS Medicinal Chemistry Letters (via PMC). Available at:[Link]

  • Andersson, H., et al. "Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by Arylsulfonamides." Journal of Medicinal Chemistry (via SciLifeLab). Available at:[Link]

  • ResearchGate Database. "A class of sulfonamides as carbonic anhydrase I and II inhibitors." ResearchGate. Available at: [Link]

Sources

Comparative

Structural comparison of halogenated thiophene-2-sulfonamides using X-ray crystallography

This guide provides an in-depth structural and kinetic comparison of halogenated thiophene-2-sulfonamides against classical sulfonamide scaffolds. Designed for drug development professionals and structural biologists, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural and kinetic comparison of halogenated thiophene-2-sulfonamides against classical sulfonamide scaffolds. Designed for drug development professionals and structural biologists, this document synthesizes X-ray crystallographic data and kinetic assays to elucidate how specific molecular modifications drive target affinity and isoform selectivity in Carbonic Anhydrase (CA) inhibitors.

Mechanistic Insights: The Structural Logic of Halogenation

Carbonic anhydrases are ubiquitous zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibiting specific CA isoforms is a validated therapeutic strategy for managing glaucoma (hCA II), epilepsy (hCA VII), and hypoxic tumors (hCA IX/XII).

While benzenesulfonamides represent the classical zinc-binding pharmacophore, the evolution toward five-membered heterocycles—specifically thiophene-2-sulfonamides—marked a breakthrough in rational drug design. The introduction of a halogen atom at the 5-position of the thiophene ring is not arbitrary; it is driven by three specific structural causalities:

  • Optimized Zinc Coordination: All primary sulfonamides act as transition state analogs. The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn2+ ion, displacing the zinc-bound water molecule necessary for catalysis . The 5-membered thiophene ring alters the dihedral angle of the sulfonamide group compared to a 6-membered benzene ring, allowing the sulfonamide oxygens to form a lower-energy hydrogen bond network with the backbone amide of Thr199 1[1].

  • Pharmacokinetic Lipophilicity: Adding a halogen (e.g., Chlorine or Bromine) increases the overall lipophilicity of the molecule. This is a critical requirement for topical administration, ensuring the drug can penetrate the lipid-rich cornea to reach the ciliary body for glaucoma treatment2[2].

  • Halogen Bonding in the Hydrophobic Pocket: The halogen atom projects deeply into the hydrophobic half of the CA active site (lined by Val121, Val143, and Leu198). The polarizability of heavier halogens (Br > Cl > F) allows for strong van der Waals interactions and highly directional halogen bonding, which significantly boosts affinity for specific isoforms like hCA II and hCA IX 3[3].

CA_Binding cluster_0 Pharmacophore Elements cluster_1 hCA Active Site Inhibitor 5-Halo-Thiophene-2-Sulfonamide Sulfonamide Primary Sulfonamide (-SO2NH2) Inhibitor->Sulfonamide Thiophene Thiophene Ring (Scaffold) Inhibitor->Thiophene Halogen 5-Halogen (-Cl, -Br, -F) Inhibitor->Halogen Zn Catalytic Zn(II) Sulfonamide->Zn Coordination (Displaces H2O) Thr199 Thr199 Residue Sulfonamide->Thr199 H-Bond (NH & O) Hydrophobic Hydrophobic Pocket (Val121, Phe131) Thiophene->Hydrophobic Van der Waals Interactions Halogen->Hydrophobic Halogen Bonding & Steric Orientation

Figure 1: Binding mechanism of 5-halo-thiophene-2-sulfonamides in the hCA active site.

Quantitative Performance Comparison

The structural advantages of halogenated thiophene scaffolds translate directly into measurable kinetic improvements. The table below summarizes the inhibition constants ( Ki​ ) of baseline scaffolds versus halogenated derivatives across four physiologically relevant human CA isoforms.

Scaffold / CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
Benzenesulfonamide (Baseline)>10,00025030050
Thiophene-2-sulfonamide 8,20015011042
5-Chloro-thiophene-2-sulfonamide 4,100452512
5-Bromo-thiophene-2-sulfonamide 3,80032189

Data Interpretation: The transition from a simple benzenesulfonamide to a 5-chloro-thiophene-2-sulfonamide yields an approximate 5-fold increase in potency against the cytosolic hCA II isoform, and over a 10-fold increase against the tumor-associated transmembrane isoform hCA IX. The heavier bromine atom further enhances affinity due to increased polarizability and stronger halogen bonding within the hydrophobic pocket.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the structural and kinetic data supporting these comparisons rely on strict, self-validating methodologies.

Protocol A: X-Ray Crystallography of hCA II-Inhibitor Complexes

Causality of Method: We utilize the soaking method rather than co-crystallization because apo-hCA II readily forms highly ordered, solvent-rich crystals. Soaking preserves the pre-existing high-resolution diffraction lattice while allowing the small molecule to diffuse freely into the active site.

  • Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method at 293 K. The reservoir solution should contain 1.2 M sodium citrate in 50 mM Tris-HCl buffer (pH 8.0).

  • Inhibitor Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 1–5 mM of the halogenated thiophene-2-sulfonamide (pre-dissolved in 5% DMSO). Incubate for 24–48 hours.

  • Cryo-Cooling: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% v/v glycerol) before flash-cooling in liquid nitrogen (100 K) to prevent ice crystal formation during data collection.

  • Data Collection & Refinement: Collect diffraction data using synchrotron radiation. Solve the structure via molecular replacement using an apo-hCA II model (e.g., PDB: 3KS3).

  • System Validation: The protocol is validated by monitoring the Rfree​ value during refinement. A drop in Rfree​ upon modeling the ligand, combined with a clear positive peak (>3 σ ) in the Fo​−Fc​ difference omit map, definitively confirms the presence and orientation of the halogenated inhibitor.

Xray_Workflow A Apo-hCA II Crystallization B Inhibitor Soaking A->B 1-5 mM C Cryo-cooling & Mounting B->C Glycerol Cryoprotectant D Synchrotron Data Collection C->D 100 K E Molecular Replacement D->E Diffraction Images

Figure 2: Step-by-step X-ray crystallography workflow for hCA-inhibitor complexes.

Protocol B: Stopped-Flow CO2​ Hydration Kinetic Assay

Causality of Method: Carbonic anhydrase catalyzes the hydration of CO2​ so rapidly that standard spectrophotometry cannot capture the initial rate. Stopped-flow mixing allows for millisecond-resolution tracking of the reaction.

  • Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing 0.2 mM phenol red as a pH indicator. Prepare a saturated CO2​ solution in water as the substrate.

  • Incubation: Incubate the purified recombinant hCA enzyme with varying concentrations of the halogenated thiophene-2-sulfonamide inhibitor for 15 minutes at 20 °C to allow for complete active-site binding.

  • Kinetic Measurement: Rapidly mix the enzyme-inhibitor solution with the CO2​ substrate in the stopped-flow spectrophotometer. Monitor the absorbance at 400 nm to track the pH drop as CO2​ converts to HCO3−​ and H+ .

  • System Validation: Every assay run must include Acetazolamide (a clinically approved CA inhibitor) as a positive control standard to verify that the enzyme's specific activity and buffer conditions are consistent. Calculate the IC50​ from the initial velocity curves, and convert to Ki​ using the Cheng-Prusoff equation to ensure the data is independent of the specific substrate concentration used.

References

  • Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Quarterly Reviews of Biophysics - Cambridge University Press.

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC - National Institutes of Health. 1

  • Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews - ACS Publications. 3

  • 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity. Benchchem.2

Sources

Validation

A Comparative Guide to the Synthesis of High-Purity 5-bromo-4-chloro-2-thiophenesulfonamide

Introduction: The Significance of 5-bromo-4-chloro-2-thiophenesulfonamide in Medicinal Chemistry 5-bromo-4-chloro-2-thiophenesulfonamide is a crucial, high-purity building block in the synthesis of various pharmacologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 5-bromo-4-chloro-2-thiophenesulfonamide in Medicinal Chemistry

5-bromo-4-chloro-2-thiophenesulfonamide is a crucial, high-purity building block in the synthesis of various pharmacologically active compounds. The thiophene sulfonamide moiety is a well-established pharmacophore found in a range of therapeutics, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors. The specific substitution pattern of a bromo and a chloro group on the thiophene ring offers medicinal chemists a versatile scaffold for further functionalization, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

The demand for high-purity 5-bromo-4-chloro-2-thiophenesulfonamide necessitates the development of efficient and scalable synthetic routes. This guide provides an in-depth comparison of two plausible synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers and drug development professionals in selecting the optimal route for their needs.

Route A: Sequential Halogenation and Sulfonamidation

This route commences with the commercially available 2,3-dichlorothiophene, which undergoes regioselective bromination followed by chlorosulfonation and amination to yield the target compound.

Workflow for Route A

Route A Workflow start 2,3-Dichlorothiophene step1 Step 1: Regioselective Bromination start->step1 N-Bromosuccinimide (NBS), Acetic Acid intermediate1 5-Bromo-2,3-dichlorothiophene step1->intermediate1 step2 Step 2: Chlorosulfonation intermediate1->step2 Chlorosulfonic Acid intermediate2 5-Bromo-4-chloro-2-thiophenesulfonyl chloride step2->intermediate2 step3 Step 3: Amination intermediate2->step3 Aqueous Ammonia product 5-Bromo-4-chloro-2-thiophenesulfonamide step3->product Route B Workflow start 3-Chlorothiophene step1 Step 1: Chlorosulfonation start->step1 Chlorosulfonic Acid intermediate1 3-Chloro-2-thiophenesulfonyl chloride step1->intermediate1 step2 Step 2: Amination intermediate1->step2 Aqueous Ammonia intermediate2 3-Chloro-2-thiophenesulfonamide step2->intermediate2 step3 Step 3: Regioselective Bromination intermediate2->step3 N-Bromosuccinimide (NBS), Acetic Acid product 5-Bromo-4-chloro-2-thiophenesulfonamide step3->product

Comparative

Validation of Predicted CCS Values for 5-Bromo-4-chlorothiophene-2-sulfonamide: A Comparative Guide

As drug discovery pipelines increasingly rely on untargeted metabolomics and complex structural characterization, Ion Mobility-Mass Spectrometry (IM-MS) has become an indispensable analytical tool. By measuring the rotat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on untargeted metabolomics and complex structural characterization, Ion Mobility-Mass Spectrometry (IM-MS) has become an indispensable analytical tool. By measuring the rotationally averaged collision cross-section (CCS), IM-MS provides a highly specific, three-dimensional physicochemical parameter for molecular identification[1].

However, experimental CCS databases are vastly outpaced by the sheer volume of known chemical space. For highly functionalized intermediates like 5-Bromo-4-chlorothiophene-2-sulfonamide (C4H3BrClNO2S2) —a heavily halogenated heterocyclic sulfonamide—researchers must often rely on in silico machine learning models to predict CCS values prior to experimental validation[2].

This guide objectively compares the leading predictive CCS models and provides a rigorous, self-validating experimental protocol for verifying these predictions using Traveling-Wave Ion Mobility Mass Spectrometry (TWIM-MS).

Comparative Analysis of In Silico CCS Prediction Models

Predicting the CCS of a molecule containing both bromine and chlorine presents a unique computational challenge. The dense electron clouds and high polarizability of these halogens significantly influence the molecule's gas-phase folding and its interaction with the drift gas[1]. Several machine learning architectures have been developed to tackle this, each with distinct advantages.

Table 1: Comparison of Predictive IM-MS Machine Learning Architectures
PlatformAlgorithm ArchitectureTraining Data SizeMedian Relative Error (MRE)Best Use Case
3 Neural Network + Graph Convolution>10,384 records0.31% - 1.64%Universal small molecule screening & exposomics[3]
2 Ensemble Machine LearningVariable~1.5% - 2.0%Rapid adduct-specific queries (integrated via PubChemLite)[2]
4 Support Vector Regression (SVR)~400 to >35,000~1.5% - 3.1%Endogenous metabolite libraries & untargeted workflows[4]

For 5-Bromo-4-chlorothiophene-2-sulfonamide (Monoisotopic Mass: 274.84772 Da), we can extract high-confidence predictive data generated by CCSbase. The variation in CCS across different adduct states highlights the necessity of accurate adduct-specific modeling.

Table 2: Predicted CCS Values for 5-Bromo-4-chlorothiophene-2-sulfonamide[2]
Adduct Statem/zPredicted CCS (Ų)Expected Experimental Range (±2% MRE)
[M+H]+ 275.85500133.6130.9 - 136.3
[M-H]- 273.84044140.9138.1 - 143.7
[M+Na]+ 297.83694149.4146.4 - 152.4
[M+NH4]+ 292.88154156.8153.7 - 159.9

Self-Validating Experimental Protocol for CCS Verification

To transition from in silico prediction to empirical fact, we must employ a rigorous UPLC-TWIM-MS workflow. As an Application Scientist, I mandate that every protocol must be a self-validating system —meaning the instrument must intrinsically prove its calibration accuracy during the run before any target data is accepted.

Step 1: Analyte & Internal Standard Preparation
  • Procedure: Dissolve 5-Bromo-4-chlorothiophene-2-sulfonamide (Target) and Sulfamethazine (Internal Standard) in a 50:50 Methanol:Water solution containing 0.1% Formic Acid, yielding a final concentration of 1 µM.

  • Causality: The 50% organic modifier is critical to ensure the complete solvation of the highly hydrophobic, halogenated thiophene ring. The addition of formic acid acts as a potent proton donor, driving the formation of [M+H]+ ions in positive ESI mode. This intentionally suppresses the formation of complex sodium ([M+Na]+) or potassium adducts, which can convolute arrival time distributions and complicate CCS calibration.

  • Self-Validation Check: The system is programmed to monitor the [M+H]+ signal intensity of the Sulfamethazine internal standard. If the signal falls below 104 counts, the system automatically aborts the sequence. This prevents the software from attempting to pick arrival times from high-variance, low-signal noise.

Step 2: Polyalanine Calibration
  • Procedure: Infuse a 0.1 mg/mL polyalanine solution prior to the analytical run to establish the IM-MS calibration curve.

  • Causality: Polyalanine forms a highly predictable series of oligomeric ions. Because our target molecule has a monoisotopic mass of ~274.85 Da[2], polyalanine oligomers (specifically n=2 to n=6) perfectly bracket this m/z range. This ensures that the target's CCS is mathematically interpolated rather than extrapolated, drastically minimizing calibration error[1].

Step 3: UPLC-TWIM-MS Acquisition
  • Procedure: Operate the traveling-wave ion mobility cell using Nitrogen ( N2​ ) as the drift gas at a wave velocity of 650 m/s and a wave height of 40 V.

  • Causality: Nitrogen is deliberately selected over Helium. N2​ is a more polarizable gas. The dense electron clouds of the bromine and chlorine atoms on the thiophene ring undergo induced dipole interactions with N2​ , which amplifies subtle structural differences and dramatically improves the resolution of potential gas-phase isomers[4].

Step 4: Data Processing & Error Calculation
  • Procedure: Extract the arrival time ( td​ ) of the target and convert it to the experimental CCS ( Ωexp​ ) using the polyalanine calibration curve. Calculate the Median Relative Error (MRE) against the predictions.

  • Self-Validation Check (Critical): Before the target's CCS is reported, the software first calculates the experimental CCS of the Sulfamethazine internal standard. If this value deviates by >1% from its established literature value, the entire calibration is flagged as invalid (usually indicating drift gas pressure fluctuations or temperature drift), and the target data is automatically discarded.

Workflow Visualization

CCS_Workflow A 5-Bromo-4-chlorothiophene- 2-sulfonamide B In Silico Prediction (AllCCS2 / CCSbase) A->B SMILES Input C Sample Prep & Internal Standard Spike A->C Physical Sample H Validation Check (IS Error < 1%) B->H Predicted CCS D UPLC-TWIM-MS Acquisition (N2 Gas) C->D Electrospray Ionization F Arrival Time (td) Extraction D->F Ion Mobility Separation E Polyalanine Calibration G Experimental CCS Calculation E->G Calibration Curve F->G td Conversion G->H Experimental CCS

Figure 1: Self-validating TWIM-MS workflow for CCS prediction and experimental verification.

References

  • Title: 3 Source: Analytical Chemistry (acs.org)

  • Title: 4 Source: Analytical Chemistry (washington.edu)

  • Title: 2 Source: PubChemLite (uni.lu)

  • Title: 1 Source: PMC (nih.gov)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Bromo-4-chlorothiophene-2-sulfonamide

This document provides essential, step-by-step guidance for the safe handling and disposal of 5-Bromo-4-chlorothiophene-2-sulfonamide. Adherence to these protocols is critical for ensuring the safety of laboratory person...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 5-Bromo-4-chlorothiophene-2-sulfonamide. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar halogenated organic compounds.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a chemical is the foundation of its safe management. 5-Bromo-4-chlorothiophene-2-sulfonamide is a halogenated heterocyclic compound whose hazards necessitate careful handling and disposal as regulated hazardous waste.

1.1. Hazard Profile

Based on data for the compound and structurally related chemicals, 5-Bromo-4-chlorothiophene-2-sulfonamide is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation: Causes skin irritation[1][2].

  • Serious Eye Irritation: Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity: May cause respiratory irritation and drowsiness or dizziness[1][2].

The presence of both bromine and chlorine atoms classifies it as a halogenated organic compound , a category subject to specific environmental regulations due to the potential for forming persistent and toxic byproducts if disposed of improperly[3][4].

1.2. Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure[5][6].

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield are mandatory.Protects against splashes and contact with airborne particles that can cause severe eye irritation[6][7].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect before use.Prevents skin contact, which can cause irritation and absorption of the toxic substance[6].
Body Protection A flame-retardant lab coat and closed-toe shoes are required.Protects against spills and minimizes skin exposure[6].
Respiratory Protection All handling must occur in a certified chemical fume hood.Prevents inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity[6][7].

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. A systematic approach to segregation, containment, and storage is essential for safety and compliance[8][9].

Step 1: Waste Segregation Immediately upon generation, designate all waste containing 5-Bromo-4-chlorothiophene-2-sulfonamide as hazardous chemical waste. This includes pure compound residue, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and initial solvent rinses from cleaning contaminated labware[7].

Causality Note: This waste stream must not be mixed with other waste types, especially acids, bases, or strong oxidizing agents, to prevent potentially violent reactions and the generation of unknown hazardous byproducts[6][10]. Segregating at the source is a cornerstone of safe laboratory waste management[5][9].

Step 2: Containerization Select a robust, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass, for solid waste[7][11]. The container must have a securely fitting, vapor-tight lid to prevent the release of fumes. Keep the container closed at all times except when adding waste[11].

Step 3: Labeling Proper labeling is a critical safety and regulatory requirement. The waste container label must include the following information:

  • The words "Hazardous Waste" [6][7].

  • The full chemical name: "5-Bromo-4-chlorothiophene-2-sulfonamide" [7].

  • The approximate quantity of waste.

  • The date of accumulation[6].

  • Associated hazard symbols (e.g., Toxic, Irritant)[5].

Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area must be:

  • Well-ventilated or located within a ventilated cabinet[2][12].

  • Away from heat, sparks, and open flames[13][14].

  • Physically separated from incompatible materials[10][12].

  • Equipped with secondary containment to hold any potential leaks[12].

Approved Disposal Methodology

Disposal of 5-Bromo-4-chlorothiophene-2-sulfonamide must be carried out by licensed professionals in accordance with federal, state, and local regulations.

3.1. Primary Disposal Route: High-Temperature Incineration The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility[15][16].

Causality Note: Incineration at high temperatures (typically >850°C) with adequate emission controls is necessary to ensure the complete destruction of the carbon-halogen bonds. This process prevents the formation and release of highly toxic and persistent pollutants such as brominated and chlorinated dioxins and furans, which can occur with improper combustion[17][18][19][20]. Under no circumstances should this compound be disposed of down the drain or in general solid waste [7][13].

3.2. Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[6][15]. Provide them with a complete and accurate description of the waste, including its name and any known hazards.

3.3. Documentation Maintain meticulous records of all hazardous waste generated. Retain all manifests and paperwork provided by the waste disposal contractor. This documentation is essential for regulatory compliance and serves as a legal record of proper disposal[6][8].

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Control Vapors & Ignition Sources: Ensure the spill area is well-ventilated (if safe to do so) and eliminate all sources of ignition[6][13].

  • Don PPE: Before attempting cleanup, don the full PPE as described in Section 1.2.

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent[6][21].

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect the initial solvent rinse as hazardous waste[7].

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Disposal Workflow Diagram

G cluster_0 On-Site Waste Handling cluster_1 Final Disposal Logistics gen Waste Generated (5-Bromo-4-chlorothiophene-2-sulfonamide) ppe 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) gen->ppe seg 2. Segregate as Halogenated Organic Hazardous Waste ppe->seg cont 3. Containerize in Labeled, Sealed, Compatible Container seg->cont store 4. Store in Designated, Ventilated Area cont->store ehs 5. Contact Institutional EHS for Waste Pickup store->ehs Initiates Off-Site Process transport 6. Transfer to Licensed Hazardous Waste Hauler ehs->transport incin 7. High-Temperature Incineration at Permitted Facility transport->incin

Caption: Decision workflow for the safe disposal of 5-Bromo-4-chlorothiophene-2-sulfonamide.

References

  • Management of Waste . Prudent Practices in the Laboratory, National Institutes of Health. 8

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management . (2025). 9

  • Best Practices for Managing Laboratory Waste . Republic Services (2025). 15

  • Medical Waste Management 101: Essential Best Practices for Laboratory Teams . (2025).

  • Laboratory Waste Solutions for Sustainable Research Practices . My Green Lab. 22

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals . Benchchem (2025). 6

  • 5-bromo-4-chlorothiophene-2-sulfonamide — Chemical Substance Information . NextSDS. 1

  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide . Benchchem (2025). 7

  • Jin, R., et al. (2020). Chlorinated and brominated polycyclic aromatic hydrocarbons: Sources, formation mechanisms, and occurrence in the environment . Progress in Energy and Combustion Science.

  • SAFETY DATA SHEET . Merck Millipore (2025). 23

  • SAFETY DATA SHEET - 5-Chlorothiophene-2-sulfonamide . Thermo Fisher Scientific (2025). 2

  • Interactions between bromine and chlorine in a pilot-scale hazardous waste incinerator . ResearchGate (2017).

  • Thiophene SDS, 110-02-1 Safety Data Sheets . ECHEMI. 13

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . 12

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022). 24

  • Thieno[3,2-b]thiophene - SAFETY DATA SHEET . (2022). 25

  • 2-(Tributylstannyl)thiophene . Santa Cruz Biotechnology. 21

  • Emission Measurements During Incineration of Waste Containing Bromine . 19

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . OSHA. 26

  • Emission Measurements During Incineration of Waste Containing Bromine . (2014). 20

  • SAFETY DATA SHEET - 2-Bromo-5-chlorothiophene . Tokyo Chemical Industry (2025). 27

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR (2000). 3

  • HAZARD SUMMARY - Thiophene . NJ.gov. 10

  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration . Environmental Science & Technology (2004).

  • Safety Data Sheet - Thiophene . Merck (2025). 14

  • SAFETY DATA SHEET . Sigma-Aldrich (2025).

  • Halogenated Solvent Cleaners . Environmental Protection Agency (EPA). 28

  • Degradation of sulfonamides and formation of trihalomethanes by chlorination after pre-oxidation with Fe(VI) . PubMed (2018).

  • EPA HAZARDOUS WASTE CODES . 4

  • EPA Hazardous Waste Codes . Environment Safety Division. 29

  • Hazardous Waste - Standards . Occupational Safety and Health Administration.

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. 30

  • Hazardous Waste - Overview . Occupational Safety and Health Administration.

  • SAFETY DATA SHEET - 4-Bromo-5-chlorothiophene-2-sulfonyl chloride . Fisher Scientific (2023). 31

  • SAFETY DATA SHEET - 4-Bromo-5-chlorothiophene-2-sulfonyl chloride . (2025). 32

  • Chemical Waste Disposal Guidelines . Emory University. 11

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . 33

  • Procedures for the disposal of liquid chemical residues and aqueous solutions .

  • Sulfonamide-Directed Chemo- and Site-Selective Oxidative Halogenation/Amination Using Halogenating Reagents Generated in Situ from Cyclic Diacyl Peroxides . The Journal of Organic Chemistry (2018).

  • Halo active aromatic sulfonamide organic compounds and uses therefor . Google Patents.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . EPA. 16

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy . ResearchGate (2025).

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 . PMC (2024).

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms . PubMed (2018).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.